Boc-NH-PEG11-NH2
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISRSYIQHFGCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408123 | |
| Record name | Boc-PEG-amine (n=11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-42-6 | |
| Record name | Boc-PEG-amine (n=11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatility of Boc-NH-PEG11-NH2 in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Heterobifunctional PEG Linkers
In the landscape of advanced biochemical research and therapeutic development, the precise and controlled conjugation of molecules is paramount. Heterobifunctional linkers are critical tools that enable the covalent joining of two different molecular entities, forming the backbone of innovative therapeutic modalities. Among these, Boc-NH-PEG11-NH2 , a monodisperse polyethylene glycol (PEG) linker, has emerged as a particularly valuable building block.
This technical guide provides an in-depth exploration of the applications of this compound in biochemistry, with a primary focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the core principles of these technologies, present quantitative data from relevant studies, provide detailed experimental methodologies, and visualize key pathways and workflows.
This compound is characterized by a polyethylene glycol chain of eleven ethylene glycol units, flanked by a Boc (tert-butyloxycarbonyl) protected amine at one terminus and a free amine at the other. This heterobifunctional nature allows for a sequential and controlled conjugation strategy. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine. The PEG component imparts several advantageous properties to the resulting conjugates, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[1]
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the POI.[3]
The this compound linker is ideally suited for PROTAC synthesis. Its defined length and flexibility, conferred by the 11-unit PEG chain, allow for the necessary spatial orientation of the POI and E3 ligase to facilitate efficient ternary complex formation. Furthermore, the hydrophilic nature of the PEG linker can improve the often-poor solubility and cell permeability of PROTAC molecules, which are typically large and complex.[3]
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker might not effectively bring the two proteins into close proximity for efficient ubiquitin transfer. The following table summarizes data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Target Protein | E3 Ligase Ligand | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide (CRBN) | 0 | < 500 | > 90 | [4] |
| BRD4 | Pomalidomide (CRBN) | 1 | > 5000 | < 20 | [4] |
| BRD4 | Pomalidomide (CRBN) | 2 | > 5000 | < 20 | [4] |
| BRD4 | Pomalidomide (CRBN) | 4 | < 500 | > 90 | [4] |
| BRD4 | Pomalidomide (CRBN) | 5 | < 500 | > 90 | [4] |
| BTK | Pomalidomide (CRBN) | 2 | 2.2 | 97 | [2] |
| BTK | Pomalidomide (CRBN) | 4 | 10 | 95 | [2] |
| BTK | Pomalidomide (CRBN) | 8 | 40 | 90 | [2] |
Signaling Pathway and Mechanism of Action
A prominent target for PROTACs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The following diagram illustrates a simplified EGFR signaling pathway and the mechanism by which an EGFR-targeting PROTAC induces its degradation.
Experimental Protocol: Generalized Synthesis of an EGFR-Targeting PROTAC
This protocol provides a generalized, two-step synthetic route for an EGFR-targeting PROTAC using a gefitinib-derived ligand, this compound as the linker, and a von Hippel-Lindau (VHL) E3 ligase ligand.
Step 1: Coupling of the VHL Ligand to the this compound Linker
-
Materials:
-
VHL ligand with a carboxylic acid functional group (e.g., (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the VHL ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected VHL-PEG11-NH2 intermediate.
-
Step 2: Deprotection and Coupling to the EGFR Ligand
-
Materials:
-
Boc-protected VHL-PEG11-NH2 intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Gefitinib derivative with a reactive functional group (e.g., a carboxylic acid or an activated ester)
-
Coupling reagents (e.g., HATU, DIPEA) as in Step 1
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours to effect Boc deprotection.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine salt and the gefitinib derivative (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Work-up and purify the final PROTAC product as described in Step 1.
-
Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[5] An ADC is composed of an antibody, a cytotoxic payload, and a linker that connects them. The linker is a critical component that influences the stability, solubility, and pharmacokinetic properties of the ADC, as well as the mechanism of payload release.
This compound is a valuable linker for ADC development. Its heterobifunctional nature allows for the controlled conjugation of the payload to the antibody. The hydrophilic PEG chain can significantly improve the solubility of ADCs, particularly those with hydrophobic payloads, and can help to prevent aggregation. This can lead to a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate. Furthermore, the PEG linker can shield the payload from the systemic circulation, reducing off-target toxicity and improving the pharmacokinetic profile of the ADC.[6]
Quantitative Data: Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG linker can influence the pharmacokinetic properties of an ADC. The following table summarizes data from a study that evaluated the impact of PEG side chain length on the pharmacokinetics of an MMAE-containing ADC in rats.
| Linker | PEG Units | Clearance (mL/day/kg) | Half-life (days) | Reference |
| mDPR-PEG2-gluc-MMAE | 2 | 25.5 | 1.8 | [6] |
| mDPR-PEG4-gluc-MMAE | 4 | 19.8 | 2.3 | [6] |
| mDPR-PEG8-gluc-MMAE | 8 | 15.2 | 3.1 | [6] |
| mDPR-PEG12-gluc-MMAE | 12 | 14.8 | 3.2 | [6] |
| mDPR-PEG24-gluc-MMAE | 24 | 14.5 | 3.3 | [6] |
Signaling Pathway and Mechanism of Action
A key target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant proportion of breast and gastric cancers. The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a HER2-targeting ADC.
Experimental Protocol: Generalized Synthesis of a HER2-Targeting ADC
This protocol outlines a general procedure for the conjugation of a cytotoxic payload to a HER2-targeting antibody (e.g., Trastuzumab) using a heterobifunctional linker derived from this compound. This example assumes the linker has been pre-modified with a maleimide group for cysteine-specific conjugation.
Step 1: Antibody Preparation
-
Materials:
-
HER2-targeting antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange into PBS using a desalting column or tangential flow filtration.
-
Determine the concentration and the number of free thiols per antibody using the Ellman's test.
-
Step 2: Conjugation of the Payload-Linker to the Antibody
-
Materials:
-
Reduced antibody from Step 1
-
Payload-linker construct (e.g., MMAE-Maleimide-PEG11-NH2)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
-
Procedure:
-
Dissolve the payload-linker construct in a minimal amount of DMSO.
-
Add the payload-linker solution to the reduced antibody solution at a molar ratio of 5-10 moles of payload-linker per mole of antibody. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing.
-
Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.
-
Incubate for 30 minutes at room temperature.
-
Step 3: Purification and Characterization of the ADC
-
Procedure:
-
Purify the ADC from unconjugated payload-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration.
-
Concentrate the purified ADC using an appropriate centrifugal filtration device.
-
Characterize the final ADC for:
-
Protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography (RP-LC).
-
Purity and aggregation by size-exclusion chromatography (SEC).
-
In vitro cytotoxicity in a HER2-positive cancer cell line.
-
-
Conclusion
This compound is a versatile and powerful tool in modern biochemistry and drug development. Its well-defined structure, heterobifunctional nature, and the beneficial properties conferred by the PEG chain make it an ideal linker for the construction of sophisticated therapeutic modalities such as PROTACs and ADCs. The ability to precisely control the length and composition of the linker is crucial for optimizing the efficacy and safety of these next-generation therapeutics. As our understanding of the intricate interplay between linkers and the biological systems they operate in continues to grow, the rational design and application of linkers like this compound will undoubtedly play a central role in the future of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-NH-PEG11-NH2: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of Boc-NH-PEG11-NH2, a heterobifunctional PEG linker. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for its effective use in experimental settings.
Chemical Structure and Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative containing a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected primary amine, separated by an 11-unit ethylene glycol chain. This structure imparts unique characteristics, making it a valuable tool in bioconjugation and drug delivery.
The presence of the hydrophilic PEG chain enhances the solubility and stability of molecules it is conjugated to, while reducing their immunogenicity.[] The terminal primary amine is available for conjugation to various functional groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.[2] The Boc-protected amine provides an orthogonal reactive site that can be deprotected under specific acidic conditions to reveal a second primary amine for further modification.[3]
Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl (35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacont-1-yl)carbamate | MedKoo Biosciences |
| Synonyms | t-Boc-N-amido-PEG11-Amine, Boc-NH-PEG11-amine | [4] |
| CAS Number | 890091-42-6 | [4] |
| Molecular Formula | C29H60N2O13 | [4] |
| Molecular Weight | 644.79 g/mol | [4] |
| Appearance | White to off-white solid or liquid | BroadPharm |
| Purity | ≥95% | [4] |
| Solubility | Soluble in water, DMSO, DMF, and dichloromethane | BroadPharm |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | [4] |
Key Applications
This compound is extensively utilized in biomedical research and drug development, primarily as a linker molecule. Its heterobifunctional nature allows for the sequential and controlled conjugation of different molecules.
-
PROTACs (Proteolysis Targeting Chimeras): This molecule is a key building block in the synthesis of PROTACs.[5][6] The linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[7]
-
Antibody-Drug Conjugates (ADCs): In the field of ADCs, this PEG linker can be used to attach a cytotoxic drug to an antibody, improving the pharmacokinetic profile and solubility of the conjugate.[]
-
Peptide and Protein Modification: The PEGylation of therapeutic proteins and peptides with linkers like this compound can increase their half-life, stability, and water solubility, while reducing their immunogenicity.[]
-
Surface Modification: The amine groups can be used to functionalize surfaces of nanoparticles, liposomes, or solid supports for various biomedical applications, including targeted drug delivery and diagnostics.[]
Experimental Protocols
The utility of this compound lies in the selective reactivity of its two terminal amine groups. The following are detailed protocols for the two key reactions involving this linker: Boc deprotection and the subsequent coupling of the free amine to an NHS ester.
Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10 mL per 1 gram of PEG linker) in a clean, dry round-bottom flask.
-
Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C.
-
Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
The resulting product, NH2-PEG11-NH2, is often obtained as a TFA salt and can be used in the next step without further purification or can be purified by techniques such as precipitation in cold diethyl ether.
Amine Coupling to an NHS Ester Protocol
This protocol outlines the reaction of the newly deprotected primary amine with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.
Materials:
-
Deprotected NH2-PEG11-NH2 (as TFA salt)
-
NHS ester-functionalized molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vial or flask
-
Magnetic stirrer
Procedure:
-
Dissolve the deprotected NH2-PEG11-NH2 in anhydrous DMF or DMSO.
-
Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize the TFA salt and to create a slightly basic environment (pH 7.5-8.5) for the reaction.
-
In a separate vial, dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the NHS ester solution to the stirred solution of the PEG diamine. A molar excess (1.1 to 1.5 equivalents) of the NHS ester is typically used.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging conjugations. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified using methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired conjugate.
Visualizations
The following diagrams illustrate the structure, reactivity, and experimental workflows associated with this compound.
Caption: Chemical structure of this compound.
Caption: Logical workflow of this compound reactions.
Caption: Step-by-step workflow for Boc deprotection.
Caption: Step-by-step workflow for NHS ester coupling.
References
- 2. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. This compound | CAS:890091-42-6 | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Understanding the role of the Boc protecting group in PEG linkers
An In-depth Technical Guide on the Role of the Boc Protecting Group in PEG Linkers
For researchers, scientists, and drug development professionals, the strategic manipulation of complex biomolecules is paramount. This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group's critical role in polyethylene glycol (PEG) linkers, essential tools in modern bioconjugation and therapeutic development.
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to serve as a temporary shield, reversibly masking the high reactivity of primary and secondary amines on a PEG linker.[1] This protection is fundamental for achieving controlled, stepwise synthesis of advanced molecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1]
The utility of the Boc group stems from its unique chemical stability. It is robust and stable under a wide array of reaction conditions, including those that are basic and nucleophilic, making it compatible with numerous synthetic steps.[1] Its defining characteristic, however, is its lability under acidic conditions.[1][2][3] This acid-catalyzed removal regenerates the free amine, allowing it to be selectively revealed for subsequent conjugation reactions at the desired stage of a synthetic sequence.[1][2][3]
This principle is expertly applied in heterobifunctional PEG linkers. These linkers possess a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other.[1] This "orthogonal" protection strategy allows for the precise and sequential assembly of complex bioconjugates, preventing undesirable side reactions and ensuring the final product's purity and integrity.[1][4]
Data Presentation: Quantitative Analysis
The efficiency of the protection and deprotection steps is crucial for the overall success of a synthetic workflow. The following tables summarize key quantitative data for these processes.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers
This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, along with typical yields.[1]
| Process | Reagent(s) | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA | Dichloromethane (DCM) | Room Temp | 3 - 12 | >90 |
| Boc Protection | (Boc)₂O | PEG-400 | Room Temp | 0.5 - 2 | >90[1][5] |
| Boc Deprotection | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | 0.5 - 2 | >95 |
| Boc Deprotection | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp | 0.5 - 2 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by High-Performance Liquid Chromatography (HPLC) analysis.[1]
| Acidic Reagent | Concentration (%) | Solvent | Time (min) | Product Purity (%) |
| Trifluoroacetic Acid (TFA) | 20 | Dichloromethane (DCM) | 5 | 78 |
| Trifluoroacetic Acid (TFA) | 50 | Dichloromethane (DCM) | 60 | >95 |
| Hydrochloric Acid (HCl) | 4M in Dioxane | Dioxane | 5 | ~80 |
| Hydrochloric Acid (HCl) | 4M in Dioxane | Dioxane | 60 | >95 |
Table 3: Comparison of Boc and Fmoc Protecting Groups
This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis.[1]
| Protecting Group | Cleavage Condition | Stability | Common Applications |
| Boc | Strong Acid (e.g., TFA, HF) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1][][7][8] |
| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy)[1][][8] |
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the chemical transformations and experimental sequences involved in using Boc-protected PEG linkers.
Caption: General mechanism for the protection of an amine-terminated PEG linker using (Boc)₂O.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected PEG linker.[9]
Caption: Experimental workflow for bioconjugation using a heterobifunctional Boc-PEG linker.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for protecting a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]
-
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
-
-
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).[1]
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.
-
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA) to yield the free amine.[1]
-
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[10]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[10] If acid-sensitive groups are present, add a scavenger like TIS (2.5-5% v/v).[10]
-
Stir the reaction at 0°C to room temperature for 30-120 minutes.
-
Monitor the reaction by TLC or LC-MS. The deprotected product should have a lower Rf value on TLC.[10] 1H NMR can also be used to confirm the disappearance of the Boc group's tert-butyl signal (a singlet around 1.4 ppm).[10]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[10]
-
The resulting TFA salt of the deprotected amine can often be used directly. For neutralization, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][10]
-
Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for Solid-Phase Peptide Synthesis (SPPS).[1]
-
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, DCC/HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
-
-
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF). Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[1]
-
Final Cleavage: After the final amino acid is coupled, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1][7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of Boc-NH-PEG11-NH2 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG11-NH2 is a valuable heterobifunctional linker widely employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Its polyethylene glycol (PEG) chain imparts favorable pharmacokinetic properties, and understanding its solubility is critical for seamless integration into synthetic workflows. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, addressing the current landscape of available data. While precise quantitative solubility data for this specific molecule remains largely unpublished, this document leverages extensive qualitative information and quantitative data from structurally analogous compounds to provide a robust predictive analysis. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility parameters for their specific applications.
Introduction to this compound and its Structural Impact on Solubility
The solubility of a molecule is intrinsically linked to its structure. This compound possesses three key structural features that dictate its behavior in various solvents:
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group provides lipophilic character, contributing to solubility in nonpolar organic solvents.
-
Polyethylene Glycol (PEG) Linker (11 units): The PEG chain is highly flexible and hydrophilic due to the repeating ether units. This feature is the primary driver for solubility in a broad range of polar solvents, including aqueous solutions. The PEG chain's ability to form hydrogen bonds is a key determinant of its solubility profile.
-
Terminal Amine Group (-NH2): The primary amine is a polar functional group capable of hydrogen bonding, further enhancing solubility in polar protic and aprotic solvents.
The interplay of these distinct domains results in a molecule with a broad, or amphiphilic, solubility profile.
Qualitative and Inferred Quantitative Solubility of this compound
Numerous sources confirm that Boc-protected PEG amines are generally soluble in a range of common organic solvents.[1][2][3][4][5][6][][8][9] Specifically, this compound and its analogues are consistently reported to be soluble in water, aqueous buffers, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM).[1][2][3][4][5][6][][8][9][10] They are noted to have lower solubility in alcohols and toluene, and are generally insoluble in diethyl ether.[1]
For a more quantitative estimation, data from close structural analogues is highly informative. For instance, the solubility of Boc-NH-PEG12-NH2 in DMSO is reported to be ≥ 100 mg/mL.[11] Similar high solubility in DMSO (100 mg/mL) is also reported for shorter chain analogues like Amino-PEG2-NH-Boc and NH2-PEG2-CH2-Boc.[12][13] This strongly suggests that this compound will also exhibit high solubility in DMSO.
The following table summarizes the available qualitative and inferred quantitative solubility data for this compound and its analogues.
| Solvent | Solvent Classification | Inferred Solubility of this compound | Quantitative Data for Analogues |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | ≥ 100 mg/mL (for Boc-NH-PEG12-NH2)[11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data not available |
| Dichloromethane (DCM) | Chlorinated | Soluble | Data not available |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Data not available |
| Water | Aqueous | Soluble | Data not available |
| Methanol | Polar Protic | Less Soluble | Data not available |
| Ethanol | Polar Protic | Less Soluble | Data not available |
| Toluene | Nonpolar | Less Soluble | Data not available |
| Diethyl Ether | Nonpolar | Insoluble | Data not available |
Experimental Protocol for Determining Solubility
For applications requiring precise solubility data, it is recommended to perform an in-house determination. The following protocol provides a general framework for assessing the solubility of this compound.
Objective: To determine the approximate solubility of this compound in selected organic solvents at a defined temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Water)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer (for quantitative analysis)
-
Small volume vials (e.g., 2 mL) with caps
-
Calibrated pipettes
Methodology:
-
Preparation of Stock Solutions (for quantitative analysis): Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO). This will be used to generate a standard curve.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of pre-weighed vials.
-
Add a defined volume (e.g., 1 mL) of the selected solvent to each vial.
-
Tightly cap the vials and vortex vigorously for 2-5 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vials on a rotator or shaker at a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Analysis of the Supernatant:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
For quantitative analysis, dilute the supernatant with a suitable solvent to fall within the linear range of the standard curve.
-
Analyze the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
This compound is a versatile linker with a favorable solubility profile owing to its amphiphilic nature. While specific quantitative solubility data is not widely published, a strong inference from closely related analogues indicates high solubility in polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents such as DCM, and good solubility in water. For applications demanding precise concentrations, the provided experimental protocol offers a reliable method for determining its solubility in any solvent of interest. This predictive analysis and experimental guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their synthetic endeavors.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 6. Boc-amino-PEG9-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. polysciences.com [polysciences.com]
- 9. polysciences.com [polysciences.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Boc-NH-PEG11-NH2 safety data sheet and handling precautions
Technical Guide: Safety and Handling of Boc-NH-PEG11-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for this compound, a heterobifunctional PROTAC linker. It is crucial to note that while some suppliers classify this compound as non-hazardous, others provide safety data for structurally similar, shorter-chain analogs that indicate potential hazards. Therefore, a cautious approach to handling is recommended.
Section 1: Hazard Identification and Classification
There is conflicting information regarding the hazard classification of Boc-NH-PEGylated amines. A Safety Data Sheet (SDS) for a generic "Boc-NH-PEG-NH2" indicates it is not a hazardous substance.[1] However, an SDS for the shorter analog, Boc-NH-PEG3, and data from PubChem for similar molecules, suggest potential hazards.[2][3][4] For the purpose of ensuring laboratory safety, this guide will present the more stringent hazard classifications.
GHS Hazard Classification (Based on Analog Data)
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 |
GHS Label Elements (Based on Analog Data)
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
Section 2: Precautionary Measures and Handling
Given the potential hazards, the following precautionary measures should be strictly adhered to when handling this compound.
Precautionary Statements
| Type | Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash hands thoroughly after handling.[2] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P330 | Rinse mouth.[2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |
Section 3: Experimental Protocols for Safe Handling
The following protocols are based on standard laboratory procedures for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
-
Eye Protection: Use chemical safety goggles with side-shields.[2]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[2]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that you are working in a designated, well-ventilated area.
-
Dispensing: Avoid creating dust or aerosols. If the compound is a solid, weigh it out carefully. If it is a liquid, handle it with care to avoid splashes.
-
Use: When using the compound in reactions, ensure all equipment is properly set up to prevent leaks or spills.
-
Cleaning: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate all work surfaces and equipment.
-
Storage: Store the compound in a tightly sealed container in a dry, dark place at the recommended temperature, typically -20°C for long-term storage.[5]
Section 4: First-Aid and Emergency Procedures
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Fire-Fighting Measures
-
Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam as extinguishing media.
-
Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.[1]
-
Do not flush into the sewer system.[1]
Section 5: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1233234-77-9[5][6] |
| Molecular Formula | C29H60N2O13[5][6] |
| Molecular Weight | 644.79 g/mol [5][6] |
| Appearance | Liquid[6] |
| Storage Temperature | -20°C[5] |
Section 6: Stability and Reactivity
-
Stability: The product is stable under normal operating and storage conditions.[1]
-
Conditions to Avoid: High temperatures and frequent exposure.[1]
-
Materials to Avoid: Strong oxidizing agents.[1]
-
Hazardous Polymerization: Will not occur.[1]
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for handling this compound safely.
Caption: A logical workflow for the safe handling of this compound.
Caption: Emergency response protocol for accidental exposure.
References
- 1. biochempeg.com [biochempeg.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]
Introduction to heterobifunctional PEG linkers for bioconjugation
An In-Depth Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene glycol (PEG) linkers are specialized chemical tools essential in modern bioconjugation. These linkers consist of a central PEG chain with two different reactive functional groups at each end.[1][2][] This dual-functionality allows for the specific and sequential attachment of two different molecules, such as a therapeutic drug and a targeting antibody.[1][2] The incorporation of the PEG spacer offers significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final bioconjugate.[2][4][5][6] These properties have made heterobifunctional PEG linkers indispensable in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][7]
The fundamental structure of these linkers provides precise control over the distance between the conjugated molecules, which is a critical factor for optimizing biological activity and stability.[2] The PEG chain itself is biocompatible, non-toxic, and can shield the conjugated molecules from enzymatic degradation and rapid clearance by the immune system.[1][4]
Core Properties and Advantages
The unique properties of the PEG chain impart several benefits to the molecules they modify. These advantages are crucial for the design of effective and safe bioconjugates for therapeutic and diagnostic applications.[8][9]
| Property | Advantage in Bioconjugation |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous solutions, which helps to prevent aggregation.[2] |
| Biocompatibility | PEG is generally non-toxic and well-tolerated in biological systems.[2][5] |
| Reduced Immunogenicity | The PEG chain can mask the conjugated molecule from the host's immune system, reducing the potential for an immune response.[1][2][8] |
| Dual Reactivity | Allows for the specific and controlled, sequential conjugation of two different molecular entities.[1] |
| Customizable Lengths | The length of the PEG chain can be precisely adjusted to optimize the distance between the two conjugated molecules, which can impact steric hindrance and overall flexibility.[1] |
| Enhanced Stability | Protects the attached molecules from enzymatic degradation, leading to a longer circulation half-life in the body.[6][9] |
Common Functional Groups in Heterobifunctional PEG Linkers
The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., primary amines on lysine residues of proteins or free thiols on cysteine residues).
| Functional Group | Target Reactive Partner | Resulting Bond | Common Use Case |
| NHS Ester | Primary Amines (-NH₂) | Amide | Protein/Antibody labeling |
| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether | Site-specific conjugation to cysteine residues |
| Alkyne | Azides (-N₃) | Triazole | Click chemistry applications |
| Azide | Alkynes | Triazole | Click chemistry applications |
| Carboxyl (-COOH) | Primary Amines (-NH₂) | Amide | Requires activation (e.g., with EDC/NHS) |
| Amine (-NH₂) | Carboxyls, NHS Esters | Amide | Conjugation to carboxyl-containing molecules |
| DBCO | Azides (-N₃) | Triazole | Copper-free click chemistry |
Key Applications in Bioconjugation
Heterobifunctional PEG linkers are pivotal in several cutting-edge areas of drug development and research.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[1] Heterobifunctional PEG linkers are used to connect the antibody to the drug payload.[] The PEG component enhances the solubility and stability of the ADC, prolongs its circulation time, and can influence the drug-to-antibody ratio (DAR).[][11]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative molecules designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins.[2] A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker.[2] Heterobifunctional PEG linkers are frequently used to provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the degradation of the target protein.[2]
Other Applications
-
Peptide Therapeutics: PEG linkers can be attached to therapeutic peptides to protect them from enzymatic degradation, thereby extending their half-life and therapeutic efficacy.[1]
-
Nanoparticle Drug Carriers: They are used to anchor drugs or targeting ligands to the surface of nanoparticles, improving the biocompatibility and immune-evasive properties of the delivery system.[1]
-
Diagnostics and Imaging: PEG linkers facilitate the attachment of fluorescent dyes or radionuclides to targeting molecules like antibodies for use in medical imaging and diagnostic assays.[12]
Quantitative Data on PEG Linker Performance
The length of the PEG chain is a critical parameter that can be optimized to improve the pharmacokinetic properties of a bioconjugate.
Impact of PEG Linker Length on ADC Clearance
Studies have shown that increasing the length of the PEG linker in an ADC can lead to decreased clearance rates, resulting in longer circulation times in the body.
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
| Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[2] |
In Vivo Efficacy of a PROTAC with a PEG-containing Linker
Vepdegestrant (ARV-471), an oral PROTAC designed to degrade the estrogen receptor (ER), utilizes a PEG-containing linker and has demonstrated significant efficacy in preclinical models.
| Treatment | Dose | Tumor Growth Inhibition (%) |
| Vepdegestrant (ARV-471) | 10 mg/kg | 99 |
| Vepdegestrant (ARV-471) | 30 mg/kg | 106 |
| Fulvestrant (Standard of Care) | 200 mg/kg | 31-80 |
| Data from an ESR1 mutant patient-derived xenograft (PDX) model.[2] |
Physical Properties of Various PEG Linkers
The molecular weight and contour length of PEG linkers are key characteristics that influence their application.
| Linker | Molecular Weight (Da) | Number of PEO units | Contour Length (nm) |
| PEG 88 | 88 | 2 | 0.6 |
| PEG 484 | 484 | 11 | 3.1 |
| PEG 2000 | 2000 | 45 | 12.7 |
| PEG 3500 | 3500 | 80 | 22.3 |
| PEG 5000 | 5000 | 114 | 31.8 |
| Data compiled from publicly available sources. The contour length is calculated based on a PEO unit length of approximately 0.28 nm in water.[13] |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and application of heterobifunctional PEG linkers.
Protocol 1: Synthesis of a Heterobifunctional Alkyne-PEG-Iodo Linker
This protocol describes a general method for synthesizing a PEG linker with two different reactive ends.
Materials:
-
Pentaethylene glycol (PEG5)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH)
-
Propargyl bromide
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium Iodide (NaI)
-
Acetone
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.[2]
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir for 2 hours at 0 °C.
-
Wash the reaction mixture with water and brine, then dry over sodium sulfate.
-
Concentrate under reduced pressure to obtain the mesylated intermediate.[2]
-
-
Iodination:
-
Dissolve the mesylated intermediate in acetone.
-
Add NaI and reflux the mixture overnight.
-
Cool to room temperature, filter, and concentrate the filtrate.
-
Purify by silica gel chromatography to yield the final alkyne-PEG5-iodo linker.[2]
-
Protocol 2: Bioconjugation using an NHS-PEG-Maleimide Linker
This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug).[2]
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
NHS-PEG-Maleimide linker
-
Thiol-containing molecule
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reaction of Antibody with NHS-PEG-Maleimide:
-
Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO.
-
Adjust the pH of the antibody solution to 7.5-8.5 to facilitate the reaction with primary amines (lysine residues).
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted linker using a size-exclusion chromatography (SEC) column or through dialysis.[2]
-
-
Conjugation of the Maleimide-Activated Antibody:
-
Add the thiol-containing molecule to the purified maleimide-activated antibody solution at a slight molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4 °C. The maleimide group will react specifically with the free thiol group.
-
Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.[2]
-
Protocol 3: Characterization of an ADC by HPLC
High-performance liquid chromatography (HPLC) is a standard method to assess the purity and determine the drug-to-antibody ratio (DAR) of the final ADC.[2]
Method: Size-Exclusion Chromatography (SEC-HPLC):
-
Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate buffer with NaCl (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Detection: UV absorbance at 280 nm.
-
Analysis: This method separates the monomeric ADC from potential aggregates (which elute earlier) and from unconjugated drug or linker fragments (which elute later). The purity of the monomeric peak can be determined by integration.[2]
Method: Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Purpose: HIC is used to determine the drug-to-antibody ratio (DAR). The addition of the hydrophobic drug payload increases the overall hydrophobicity of the antibody.
-
Principle: Antibodies with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.) will have different retention times on a HIC column.
-
Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a different DAR value. The weighted average of these peaks is used to calculate the average DAR of the ADC preparation.
Conclusion
Heterobifunctional PEG linkers are versatile and powerful tools that have significantly advanced the field of bioconjugation. Their unique ability to connect two different molecules with a biocompatible, hydrophilic spacer addresses many of the challenges associated with developing complex biologics.[2] By enhancing solubility, improving stability, and reducing immunogenicity, these linkers are critical for optimizing the safety and efficacy of next-generation therapeutics, including ADCs and PROTACs, paving the way for more effective treatments for a wide range of diseases.[1][]
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 11. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 12. purepeg.com [purepeg.com]
- 13. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using Boc-NH-PEG11-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody to the payload is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, such as Boc-NH-PEG11-NH2, are frequently employed to enhance the hydrophilicity of ADCs, which can mitigate aggregation and improve solubility.[1][2] The this compound linker is a heterobifunctional, monodisperse PEG linker featuring a Boc-protected amine and a free primary amine, separated by an 11-unit PEG chain. This configuration allows for a sequential and controlled conjugation strategy.
The primary amine can be reacted with an activated drug molecule, while the Boc-protected amine provides a latent reactive site that can be deprotected under mild acidic conditions for subsequent conjugation to an antibody.[3][4][5] This stepwise approach is crucial for controlling the stoichiometry and ensuring the homogeneity of the final ADC product.
Workflow for ADC Synthesis using this compound
The synthesis of an ADC using the this compound linker is a multi-step process that involves the initial formation of a drug-linker conjugate, followed by deprotection and subsequent conjugation to the antibody. The final step involves the purification and characterization of the ADC.
Experimental Protocols
Synthesis of Drug-Linker Conjugate (Drug-CO-NH-PEG11-NH-Boc)
This protocol describes the conjugation of a carboxylic acid-containing drug to the primary amine of this compound via an amide bond.
Materials:
-
Cytotoxic drug with a carboxylic acid moiety
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add DCC to the solution at a molar ratio of 1:1.1 relative to the drug.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.[2]
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
-
Conjugation to this compound:
-
In a separate vessel, dissolve this compound in anhydrous DMF or DMSO.
-
Add the activated drug-NHS ester solution to the this compound solution in a slight molar excess (e.g., 1.1 equivalents of the activated drug).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by HPLC to confirm the formation of the drug-linker conjugate.
-
-
Purification of the Drug-Linker Conjugate:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The crude product can be purified by precipitation in a non-polar solvent like diethyl ether or by reverse-phase HPLC to obtain the pure Boc-protected drug-linker conjugate.
-
Characterize the purified product by LC-MS to confirm its identity and purity.
-
Boc Deprotection of the Drug-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent antibody conjugation.
Materials:
-
Boc-protected drug-linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
-
Saturated sodium bicarbonate solution (optional)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected drug-linker conjugate in anhydrous DCM.
-
Acid Addition: Add TFA to the solution. A common concentration is 20-50% TFA in DCM.[6] The reaction is typically rapid and proceeds at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Co-evaporation with toluene can help to remove residual TFA.[6]
-
If the TFA salt is not desired, a basic work-up with a mild base (e.g., saturated sodium bicarbonate solution) can be performed, followed by extraction with an organic solvent.[6]
-
-
Purification: The deprotected drug-linker can be purified by HPLC or used directly in the next step after thorough drying.
| Parameter | Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure dryness to prevent side reactions. |
| Reagent | Trifluoroacetic acid (TFA) | Typically 20-50% (v/v) in DCM. |
| Temperature | Room Temperature | Reaction is generally fast. |
| Reaction Time | 30 min - 2 hours | Monitor by TLC or LC-MS. |
| Work-up | In vacuo removal of solvent and TFA | Co-evaporation with toluene is recommended. |
| Table 1: General Conditions for Boc Deprotection. |
Antibody-Drug Conjugation
This protocol describes the conjugation of the deprotected drug-linker to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected drug-linker-amine
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or a similar crosslinker
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Modification with SMCC:
-
Dissolve SMCC in DMSO or DMF to prepare a stock solution.
-
Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.[2] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[2]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted SMCC by buffer exchange using a desalting column or TFF.
-
-
Conjugation of Drug-Linker to Modified Antibody:
-
Immediately after purification, add the deprotected drug-linker-amine to the maleimide-activated antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Allow the conjugation reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a quenching reagent such as N-acetylcysteine or cysteine to a final concentration of approximately 1 mM. Incubate for 20-30 minutes.
-
ADC Purification and Characterization
Purification:
-
The resulting ADC is purified to remove unconjugated drug-linker, aggregated protein, and other impurities.
-
Size Exclusion Chromatography (SEC) is commonly used to separate the ADC from smaller molecules.[7]
-
Tangential Flow Filtration (TFF) is a scalable method for buffer exchange and purification of the final ADC product.[8]
-
Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADC species with different DARs.[9]
Characterization:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It can be determined by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[10]
-
Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC-HPLC). The monomeric ADC peak should be the predominant species.[7]
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target antigen-expressing and non-expressing cell lines.
-
Stability: The stability of the ADC in plasma is assessed to ensure the linker remains intact in circulation.
| Parameter | Method | Purpose |
| Purity | Size Exclusion Chromatography (SEC) | To determine the percentage of monomeric ADC and detect aggregates. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV/Vis, Mass Spectrometry | To quantify the average number of drugs per antibody. |
| Residual Free Drug | Reverse Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated drug-linker. |
| In Vitro Potency | Cell-based cytotoxicity assays | To determine the biological activity of the ADC. |
| Table 2: Key Characterization Parameters for ADCs. |
Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an ADC synthesized with a non-cleavable linker system.
Conclusion
The use of the this compound linker provides a versatile and controlled method for the synthesis of antibody-drug conjugates. The discrete PEG11 spacer enhances the hydrophilicity of the resulting ADC, potentially leading to improved pharmacokinetic properties and a wider therapeutic window. The protocols provided herein offer a comprehensive guide for researchers to synthesize and characterize ADCs using this linker, serving as a foundation for the development of novel targeted cancer therapies. Further optimization of reaction conditions and purification strategies may be required depending on the specific antibody and cytotoxic payload used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. lonza.com [lonza.com]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
Step-by-Step Guide to Boc-NH-PEG11-NH2 Use in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the heterobifunctional linker, Boc-NH-PEG11-NH2, in the development of Proteolysis Targeting Chimeras (PROTACs). This guide covers the synthesis, purification, and evaluation of PROTACs incorporating this polyethylene glycol (PEG)-based linker.
Introduction to PROTACs and the Role of the PEG Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5]
PEG linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous properties. The PEG chain enhances the hydrophilicity and solubility of the often large and hydrophobic PROTAC molecule.[6] The flexibility of the PEG linker can facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[7] The length of the PEG linker is a crucial parameter that needs to be optimized for each target, as it significantly impacts the degradation efficiency.[5]
Mechanism of Action of a PROTAC
The mechanism of action of a PROTAC involves several key steps, leading to the targeted degradation of a specific protein.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthetic route for creating a PROTAC using this compound, involving sequential amide bond formations.
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
Materials:
-
E3 ligase ligand with a carboxylic acid functional group (e.g., a pomalidomide derivative)
-
This compound
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide)
-
-
Procedure: a. Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected E3 ligase-linker intermediate.
Step 2: Deprotection and Coupling to the Protein of Interest (POI) Ligand
-
Materials:
-
Boc-protected E3 ligase-linker intermediate from Step 1
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
POI ligand with a carboxylic acid functional group
-
Coupling agents (HATU or HBTU) and base (DIPEA)
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM. b. Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). c. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to ensure complete removal of TFA. d. Dissolve the resulting amine-functionalized E3 ligase-linker and the POI ligand (1 equivalent) in anhydrous DMF. e. Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture. f. Stir at room temperature for 4-12 hours, monitoring by LC-MS. g. Work-up and purify the final PROTAC product using preparative HPLC. h. Characterize the final product by HRMS and NMR.
Purification and Characterization of PEGylated PROTACs
The purification of PEGylated PROTACs can be challenging due to their physicochemical properties.[8] A multi-step purification strategy is often necessary.
-
Initial Purification: Flash column chromatography on silica gel is typically used to purify the reaction intermediates.
-
Final Purification: Preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for obtaining highly pure final PROTACs.[6]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically employed.
-
-
Characterization:
-
Purity: Analytical HPLC or LC-MS should be used to determine the purity of the final compound.
-
Identity: High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the PROTAC.[6]
-
Evaluation of PROTAC Efficacy
3.3.1. Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate. g. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
3.3.2. Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density. b. After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay Procedure (Example using MTT): a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
Quantitative Data Summary
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. The following tables provide illustrative data on the effect of PEG linker length on the efficacy of PROTACs targeting different proteins.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | 2 PEG units | 0.75 | >95 | MV4-11 | [9] |
| PROTAC 2 | Hydrocarbon (10-12 atoms) | 60-62 | >80 | MDA-MB-231 | [10] |
| PROTAC 3 | 4 PEG units | ~10 | >90 | 22Rv1 | [11] |
Table 2: Effect of PEG Linker Length on BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MT802 | PEG linker | <1 | >95 | MOLM-14 | [4] |
| PROTAC A | ≥ 4 PEG units | 1-40 | Not reported | Ramos | [12] |
| 15-271 | Rigid linker | ~30 | >80 | RAMOS | [13] |
Table 3: Effect of PEG Linker Length on ERα Degradation
| PROTAC | Linker Composition | Degradation at 100 nM (%) | Cell Line | Reference |
| ERD-148 derivative | PEG linker | ~80 | MCF-7 | [14] |
| PROTAC-B | Peptide-based | Effective degradation | MCF-7, T47D | [14] |
| ARV-471 | Proprietary linker | >90 | Various |
Signaling Pathway Example: BRD4 Degradation
PROTACs targeting BRD4, an epigenetic reader protein, have shown promise in cancer therapy. The degradation of BRD4 leads to the downregulation of oncogenes like c-Myc.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immunomart.com [immunomart.com]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
Application Note: Conjugating Boc-NH-PEG11-NH2 to Protein Carboxyl Groups via EDC/NHS Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] Benefits include enhanced solubility and stability, reduced immunogenicity, and an increased circulatory half-life.[] This document provides a detailed protocol for conjugating an amine-functionalized PEG, specifically Boc-NH-PEG11-NH2, to the carboxyl groups (present on aspartic acid, glutamic acid residues, and the C-terminus) of a protein using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4]
Principle of the Method
The conjugation is a two-step process designed to form a stable amide bond between a protein's carboxyl group and the primary amine of the PEG reagent.[3]
-
Activation: The protein's carboxyl groups are first activated with EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS) to form a semi-stable NHS ester intermediate.[4] This reaction is most efficient in a slightly acidic environment (pH 4.5-7.2).[5][6]
-
Conjugation: The amine-reactive NHS ester then readily reacts with the primary amine of the this compound molecule under slightly alkaline conditions (pH 7-8) to form a covalent and highly stable amide bond.[7][8]
The use of NHS is crucial as it converts the unstable O-acylisourea intermediate formed by EDC into a more stable amine-reactive ester, increasing the efficiency of the conjugation reaction in aqueous solutions.[4]
Experimental Protocols
This section details the necessary steps for successful conjugation, from reagent preparation to the final characterization of the PEGylated protein.
Materials and Reagents
-
Protein of interest (with accessible carboxyl groups)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), store at -20°C, desiccated
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be free of primary amines)
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris, pH 8.5
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 for buffer exchange, and a high-resolution column for purification)
-
Deionized (DI) water
-
Reaction tubes
Protocol
-
Equilibrate EDC and NHS/Sulfo-NHS reagents to room temperature before opening the vials to prevent moisture condensation.[5][6]
-
Prepare fresh EDC solution immediately before use by dissolving it in DI water or Activation Buffer.[9] Do not store EDC in solution for extended periods.
-
Prepare an NHS/Sulfo-NHS stock solution in DI water or Activation Buffer.
-
Dissolve the protein of interest in ice-cold Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in Conjugation Buffer.
-
Add the freshly prepared EDC solution to the protein solution.
-
Immediately add the NHS/Sulfo-NHS solution to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Optional but recommended: Remove excess EDC and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer (pH 7.2).[5] This prevents EDC from cross-linking the PEG amine to any remaining activated protein carboxyls.
-
If not performing the desalting step, adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.
-
Add the dissolved this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[5][10]
-
Incubate for 15 minutes at room temperature to hydrolyze any remaining NHS esters and quench unreacted EDC.
-
The primary method for separating the PEGylated protein from unreacted PEG, native protein, and reaction byproducts is Size Exclusion Chromatography (SEC).[][12]
-
Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will have a larger hydrodynamic radius and should elute earlier than the unmodified protein.[][13]
-
Alternative methods like Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can also be used for purification, especially for separating species with different degrees of PEGylation.[14][15]
-
SDS-PAGE: Analyze the purified fractions alongside the starting protein. Successful PEGylation will result in a significant increase in the apparent molecular weight, causing a shift to a higher position on the gel.[1]
-
HPLC: Use analytical SEC or Reverse Phase (RP-HPLC) to assess purity and heterogeneity.[]
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS can be used to confirm the molecular weight of the conjugate and determine the degree of PEGylation (the number of PEG chains attached per protein).[1][16]
Quantitative Data Summary
The optimal conditions for conjugation can vary depending on the specific protein and its reactivity. The following table provides recommended starting parameters that should be optimized for each specific application.
| Parameter | Recommended Starting Condition | Notes |
| Activation Buffer pH | 5.0 - 6.0 | MES buffer is ideal as it does not contain competing amines or carboxyls.[4][7] |
| Conjugation Buffer pH | 7.2 - 7.5 | Amine-free buffers like PBS or borate buffer are recommended.[6][10] The reaction between the NHS-ester and the amine is most efficient at this pH.[5] |
| Molar Ratio (Protein:EDC) | 1 : 10 - 1 : 50 | A molar excess of EDC is required to drive the activation. Titration may be needed to minimize cross-linking.[3] |
| Molar Ratio (EDC:NHS) | 1 : 1 to 1 : 1.2 | A slight excess or equimolar amount of NHS relative to EDC is typically used.[5] |
| Molar Ratio (Protein:PEG) | 1 : 5 - 1 : 20 | The ratio will influence the degree of PEGylation. Higher ratios increase the likelihood of multiple PEGs attaching. |
| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the NHS ester. |
| Conjugation Time | 2 hours to Overnight | Reaction can be performed at room temperature for 2 hours or at 4°C overnight.[10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures (4°C) can help maintain protein stability during longer incubation times. |
| Quenching Agent | 10-50 mM Hydroxylamine or Tris | Quenches unreacted NHS-esters to terminate the reaction.[5][10] |
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encapsula.com [encapsula.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. enovatia.com [enovatia.com]
Boc-NH-PEG11-NH2 for linking small molecules to peptides in cancer research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted cancer therapy, peptide-drug conjugates (PDCs) have emerged as a promising modality. PDCs leverage the specificity of peptides to deliver potent cytotoxic small molecules directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The linker connecting the peptide and the small molecule is a critical component of a PDC, influencing its stability, solubility, and pharmacokinetic profile.[][2]
Boc-NH-PEG11-NH2 is a heterobifunctional polyethylene glycol (PEG) linker that offers several advantages in the design and synthesis of PDCs for cancer research. The monodispersed PEG11 chain enhances the hydrophilicity of the resulting conjugate, which can improve solubility and circulation half-life. The terminal Boc-protected amine and free amine groups allow for a sequential and controlled conjugation of a small molecule and a targeting peptide. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of novel PDCs.
Key Advantages of this compound in PDC Development
-
Enhanced Solubility and Stability: The hydrophilic PEG chain can significantly improve the aqueous solubility of hydrophobic small molecules and peptides, preventing aggregation and improving formulation characteristics.[]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the in-vivo half-life of the PDC, allowing for greater tumor accumulation.
-
Reduced Immunogenicity: The PEG linker can shield the peptide from proteolytic degradation and reduce its potential to elicit an immune response.
-
Controlled Conjugation Chemistry: The orthogonal protecting groups (Boc and a free amine) on the PEG linker enable a stepwise conjugation strategy. This allows for the small molecule to be attached to one end of the linker first, followed by deprotection and subsequent conjugation to the peptide, or vice versa. This controlled approach minimizes the formation of undesirable side products.[][4]
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Carboxylic Acid-Containing Small Molecule to a Peptide
This protocol outlines a general two-step procedure for linking a small molecule drug containing a carboxylic acid to a targeting peptide with a free amine group (e.g., the N-terminus or a lysine side chain) using this compound.
Step 1: Activation of the Small Molecule and Conjugation to this compound
-
Activation of the Small Molecule:
-
Dissolve the carboxylic acid-containing small molecule in a suitable anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).
-
Add 1.2 equivalents of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.2 equivalents of an activating agent like N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated ester of the small molecule. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Conjugation to the Linker:
-
Dissolve this compound in the same anhydrous solvent.
-
Add the solution of the activated small molecule to the this compound solution in a 1:1 molar ratio.
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction for the formation of the Boc-NH-PEG11-NH-Small Molecule conjugate by LC-MS.
-
Upon completion, remove the solvent under reduced pressure. Purify the product by flash chromatography on silica gel or by preparative reverse-phase HPLC.[5][6]
-
Step 2: Boc Deprotection and Conjugation to the Peptide
-
Boc Deprotection:
-
Dissolve the purified Boc-NH-PEG11-NH-Small Molecule conjugate in a solution of Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the TFA and solvent by rotary evaporation, co-evaporating with DCM or methanol several times to ensure complete removal of residual acid. The resulting product is H2N-PEG11-NH-Small Molecule.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide (containing a carboxylic acid group, e.g., at the C-terminus or on an aspartic/glutamic acid side chain) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4 or a mixture of an organic solvent and water.
-
Activate the carboxylic acid on the peptide using a water-soluble coupling agent like EDC (1.5 equivalents) and NHS (1.5 equivalents) for 15-30 minutes at room temperature.
-
Add the deprotected H2N-PEG11-NH-Small Molecule (1.2 equivalents) to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.5-8.5 with a non-nucleophilic base if necessary.
-
Allow the reaction to proceed at room temperature for 4-24 hours.
-
Monitor the formation of the final Peptide-PEG11-NH-Small Molecule conjugate by LC-MS.
-
Purification and Characterization of the Final Conjugate
-
Purification: The final peptide-drug conjugate can be purified using size-exclusion chromatography (SEC) to remove unreacted small molecule-linker constructs, followed by preparative reverse-phase HPLC (RP-HPLC) to achieve high purity.[5][6][7] Dialysis or ultrafiltration can also be employed for initial purification steps.
-
Characterization: The identity and purity of the final conjugate should be confirmed by analytical RP-HPLC, and the molecular weight verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8][9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for more detailed structural characterization if required.
Protocol 2: Orthogonal Conjugation Strategy
This protocol describes an alternative strategy where the peptide is first conjugated to the linker, followed by the attachment of the small molecule. This approach can be advantageous if the small molecule is sensitive to the conditions of peptide synthesis or deprotection.
-
On-Resin or Solution Phase Peptide Synthesis with this compound Incorporation:
-
During solid-phase peptide synthesis (SPPS), a free amine on a lysine side chain can be selectively deprotected and coupled to one end of a suitably activated Boc-NH-PEG11-COOH linker.
-
Alternatively, in solution, the free amine of this compound can be reacted with an activated C-terminus of a protected peptide.
-
-
Peptide Cleavage and Deprotection:
-
The peptide-PEG11-NH-Boc conjugate is cleaved from the solid support and all side-chain protecting groups are removed using standard procedures (e.g., with a TFA cocktail).
-
-
Purification of Peptide-PEG11-NH-Boc:
-
The crude peptide-linker conjugate is purified by preparative RP-HPLC.
-
-
Boc Deprotection of the Linker:
-
The purified conjugate is treated with TFA in DCM to remove the Boc protecting group from the linker's terminus.
-
-
Conjugation of the Small Molecule:
-
The deprotected peptide-PEG11-NH2 is then reacted with an activated small molecule (e.g., an NHS ester of the drug) in a suitable buffer at a slightly basic pH (7.5-8.5).
-
-
Final Purification and Characterization:
-
The final PDC is purified and characterized as described in Protocol 1.
-
Quantitative Data Presentation
The efficacy of PDCs is typically evaluated in vitro using cancer cell lines that overexpress the target receptor for the peptide. The half-maximal inhibitory concentration (IC50) is a key metric to quantify the potency of the conjugate. The following table presents representative IC50 values for various peptide-drug conjugates in different cancer cell lines.
| Targeting Peptide | Small Molecule Drug | Linker Type | Cancer Cell Line | Target Receptor | IC50 Value (nM) | Reference |
| c(RGDyK) | Paclitaxel | PEGylated | U87MG (Glioblastoma) | αvβ3 Integrin | ~50 | [12] |
| GE11 | Doxorubicin | PEGylated | A431 (Epidermoid Carcinoma) | EGFR | ~200 | N/A |
| LHRH Analog | Doxorubicin | PEGylated | LNCaP (Prostate Cancer) | LHRH Receptor | ~150 | N/A |
| Bombesin Analog | Camptothecin | PEGylated | PC-3 (Prostate Cancer) | GRPR | ~100 | [13] |
Note: The IC50 values presented are illustrative and can vary significantly based on the specific peptide, small molecule, linker length, cell line, and experimental conditions.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Peptide-drug conjugates often target receptors that are upstream of critical cancer signaling pathways. Upon internalization, the released small molecule can inhibit key nodes in these pathways, leading to apoptosis or cell cycle arrest. Below are diagrams of two common signaling pathways targeted in cancer research.
Caption: EGFR signaling pathway targeted by a peptide-drug conjugate.
Caption: PI3K/Akt signaling pathway targeted by a peptide-drug conjugate.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of a peptide-drug conjugate using this compound.
Caption: General workflow for PDC synthesis and evaluation.
Conclusion
This compound is a versatile and valuable tool for researchers developing next-generation peptide-drug conjugates for cancer therapy. Its properties facilitate the creation of PDCs with improved physicochemical and pharmacokinetic profiles. The provided protocols offer a foundational methodology for the synthesis and evaluation of these promising therapeutic agents. Careful optimization of reaction conditions and thorough characterization of the final conjugate are paramount to ensure the development of safe and effective PDCs.
References
- 2. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. bachem.com [bachem.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. criver.com [criver.com]
- 10. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP3423831A2 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Cyclic Peptides for Targeting EGFR and EGRvIII Mutation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Studies Using Boc-NH-PEG11-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD) and PROTACs
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD offers the complete removal of the target protein, providing a powerful and often more durable therapeutic effect.
Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 Ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The Role of the Boc-NH-PEG11-NH2 Linker
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy, selectivity, and physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.
This compound is a versatile, monodisperse PEG linker with 11 ethylene glycol units. It features two distinct functional groups:
-
A Boc-protected amine (-NHBoc) : This protecting group allows for selective, directional synthesis. The Boc group can be easily removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand.
-
A free primary amine (-NH2) : This group is readily available for conjugation, typically through an amide bond formation with a carboxylic acid on one of the ligands.
This bifunctional nature makes this compound an ideal building block for systematically synthesizing PROTACs and optimizing the distance between the target protein and the E3 ligase to achieve potent and selective degradation.
Mechanism of Action
The mechanism of a PROTAC synthesized with the this compound linker follows a catalytic cycle:
-
Binding: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
Ternary Complex Formation: The PEG11 linker bridges the two proteins, facilitating the formation of a stable ternary complex.
-
Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin (Ub) molecules from a charged E2 enzyme to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, acting catalytically to induce further rounds of degradation.
Application Note: Importance of Linker Length Optimization
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. An optimal linker facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination. A linker that is too short may cause steric hindrance, preventing complex formation, while a linker that is too long may lead to an unstable or non-productive complex geometry.
The following tables summarize data from comparative studies on PROTACs targeting different proteins, illustrating how varying the linker length dramatically impacts degradation efficiency, measured by DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation achieved).[1]
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs[1]
E3 Ligase Recruited: Von Hippel-Lindau (VHL)
| Linker Atom Length | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs[1]
E3 Ligase Recruited: Von Hippel-Lindau (VHL)
| Linker Atom Length | DC50 (nM) | Dmax (%) |
| 12 | 1600 | 70% |
| 15 | 200 | 85% |
| 18 | 20 | 95% |
| 21 | 10 | >95% |
Table 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs[1]
E3 Ligase Recruited: Cereblon (CRBN)
| PEG Units | DC50 (nM) | Dmax (%) |
| 2 | >1000 | <10% |
| 4 | 25 | 90% |
| 8 | 100 | 85% |
| 12 | 500 | 60% |
Note: The data presented is from various studies to illustrate the principle of linker length optimization. The optimal length is target-dependent.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general, two-step amide coupling procedure for synthesizing a PROTAC. This assumes the POI ligand contains a free amine and the E3 ligase ligand has a carboxylic acid.
Materials:
-
This compound
-
POI ligand with a free amine (POI-NH2)
-
E3 Ligase ligand with a carboxylic acid (E3-COOH)
-
Coupling agents: HATU or HBTU
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Purification: Reverse-phase HPLC
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
In a clean, dry flask, dissolve E3-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (E3-linker-NHBoc) by column chromatography or HPLC.
Step 2: Boc Deprotection and Coupling of POI Ligand
-
Dissolve the purified E3-linker-NHBoc intermediate in a 20% TFA/DCM solution.
-
Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.
-
Remove the solvent and TFA under reduced pressure (co-evaporate with DCM or toluene if necessary) to yield the deprotected E3-linker-NH2 as a TFA salt.
-
In a separate flask, activate the POI ligand (assuming it has a carboxylic acid, POI-COOH, 1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.
-
Add a solution of the E3-linker-NH2 TFA salt (1.2 eq) and additional DIPEA (2.0 eq, to neutralize the TFA salt) in DMF.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells.
Materials:
-
Human cell line expressing the POI (e.g., HeLa, HEK293)
-
PROTAC stock solution in DMSO
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, aspirate the medium and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay (General)
Biophysical assays are crucial to confirm that the PROTAC induces the formation of a ternary complex. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore CM5 chip)
-
Purified recombinant POI and E3 ligase complex
-
PROTAC compound
-
Immobilization reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology (Example: E3 ligase immobilization):
-
Immobilization: Immobilize the purified E3 ligase onto the surface of an SPR sensor chip via amine coupling.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Binary Interaction (PROTAC to POI): In a separate experiment or using a different surface, determine the binary KD of the PROTAC for the POI. This can be done by immobilizing the POI or using an in-solution affinity measurement.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of the POI-PROTAC-E3 ternary complex.
-
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and the apparent affinity (KD) for ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary affinities to the ternary affinity, to understand the stability of the complex.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating a novel PROTAC synthesized using this compound.
References
Application Notes and Protocols for Boc-NH-PEG11-NH2 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG11-NH2 is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in the development of advanced drug delivery systems. Its unique structure, featuring a Boc-protected amine on one end and a free amine on the other, allows for a sequential and controlled conjugation of targeting ligands and therapeutic agents to nanoparticle surfaces. This enables the creation of sophisticated drug delivery vehicles designed to enhance therapeutic efficacy while minimizing off-target side effects.
The incorporation of the 11-unit PEG spacer offers several advantages, including increased hydrophilicity, improved biocompatibility, and reduced immunogenicity of the final nanoparticle conjugate.[1] By creating a hydrophilic shield, the PEG linker can reduce non-specific protein adsorption, prolonging the circulation time of the nanoparticles in the bloodstream and thereby increasing the probability of reaching the target tissue.[2]
These application notes provide an overview of the utility of this compound in targeted drug delivery and offer detailed protocols for its use in the formulation of drug-loaded nanoparticles, in vitro characterization, and preclinical evaluation.
Key Applications
-
Surface Functionalization of Nanoparticles: The primary amine of this compound can be readily conjugated to nanoparticles with carboxyl or N-hydroxysuccinimide (NHS) ester surface groups.[3]
-
Attachment of Targeting Ligands: Following the deprotection of the Boc group, the newly exposed amine can be used to attach targeting moieties such as antibodies, peptides, or small molecules, enabling specific recognition of and binding to target cells.
-
Development of PROTACs: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
Experimental Protocols
Nanoparticle Formulation and PEGylation
This protocol describes the formulation of drug-loaded nanoparticles and their subsequent surface modification with this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Drug of choice
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5)[4]
-
Coupling Buffer (e.g., PBS, pH 7.4)[4]
-
Quenching solution (e.g., Tris-HCl or glycine)[4]
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation): a. Dissolve the polymer (e.g., PLGA) and the therapeutic drug in an organic solvent like dichloromethane (DCM). b. Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA). c. Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion. d. Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent, resulting in the formation of solid nanoparticles. e. Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for storage.
-
Activation of Nanoparticle Surface Carboxyl Groups: a. Resuspend the nanoparticles in an activation buffer (e.g., 0.1 M MES, pH 5.5).[4] b. Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles.[4] c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming NHS esters.[4]
-
Conjugation of this compound: a. Dissolve this compound in the coupling buffer (e.g., PBS, pH 7.4). b. Add the activated nanoparticle suspension to the this compound solution. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4] d. Quench the reaction by adding a quenching solution (e.g., 20-50 mM Tris-HCl or glycine) and incubate for 15-30 minutes at room temperature.[4] e. Purify the PEGylated nanoparticles by centrifugation and washing to remove unreacted reagents.
Boc Deprotection and Targeting Ligand Conjugation
This protocol outlines the removal of the Boc protecting group and the subsequent attachment of a targeting ligand.
Materials:
-
Boc-NH-PEG11-NH-Nanoparticles
-
Targeting ligand with a reactive group (e.g., NHS ester)
-
Coupling Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Boc Deprotection: a. Suspend the Boc-NH-PEG11-NH-Nanoparticles in DCM. b. Add TFA to the suspension (a common ratio is 25-50% TFA in DCM).[5][6] c. Stir the reaction mixture at room temperature for 1-2 hours.[5] d. Remove the TFA and DCM under vacuum to obtain the deprotected NH2-PEG11-NH-Nanoparticles as a TFA salt.[7]
-
Targeting Ligand Conjugation: a. Resuspend the deprotected nanoparticles in a coupling buffer (e.g., PBS, pH 7.4). b. Add the targeting ligand (with an NHS ester or other amine-reactive group) to the nanoparticle suspension. c. Incubate the mixture for 2-4 hours at room temperature with gentle stirring. d. Purify the targeted nanoparticles by centrifugation and washing to remove the unconjugated ligand.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the drug-loaded targeted nanoparticles against a cancer cell line.[8][9][10]
Materials:
-
Targeted drug-loaded nanoparticles
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: a. Prepare serial dilutions of the targeted drug-loaded nanoparticles, the free drug, and empty nanoparticles in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a negative control. c. Incubate the plate for 24, 48, or 72 hours.[11]
-
MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[11] b. Carefully remove the medium containing MTT. c. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the cell viability as a percentage relative to the untreated control cells. c. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[11]
Cellular Uptake Analysis by Flow Cytometry
This protocol is for quantifying the cellular uptake of fluorescently labeled targeted nanoparticles.[12][13][14]
Materials:
-
Fluorescently labeled targeted nanoparticles
-
Cancer cell line
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 6-well plate and incubate until they reach 70-80% confluency.
-
Treatment: a. Treat the cells with the fluorescently labeled targeted nanoparticles at a specific concentration and incubate for a defined period (e.g., 4 hours). Include untreated cells as a control.
-
Cell Harvesting: a. After incubation, wash the cells twice with cold PBS to remove non-adherent nanoparticles.[11] b. Detach the cells using Trypsin-EDTA.[11] c. Neutralize the trypsin with a complete medium and transfer the cell suspension to a flow cytometry tube.[11] d. Centrifuge the cells and resuspend the pellet in cold PBS with 1% BSA.[11]
-
Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer, using the appropriate laser and filter for the fluorescent label. b. Use the untreated control cells to set the baseline fluorescence gate. c. For each treated sample, acquire data for at least 10,000 cells.[11] d. The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify nanoparticle uptake.
Quantitative Data Summary
The following tables provide representative quantitative data from studies involving PEGylated nanoparticles for targeted drug delivery. While not specific to this compound, this data offers a benchmark for expected performance.
Table 1: Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| mPEG-PCL | Doxorubicin | < 1.00 | ~20-36 | [2] |
| PLGA-PEG | Paclitaxel | ~5 | N/A | [15] |
| CS-PEG | Ascorbic Acid | 21.3 ± 1.2 | 70.4 ± 4.1 | [16] |
| CS-PEG | Oxaliplatin | 18.7 ± 0.9 | 62.3 ± 3.5 | [16] |
Table 2: In Vitro Cytotoxicity (IC50) of PEGylated Nanoparticles
| Cell Line | Treatment | IC50 (µg/mL) | Reference |
| MCF-7 | Free Ascorbic Acid | 150.80 ± 26.50 | [16] |
| MCF-7 | AA/PEG-CS NPs | 23.3 ± 3.73 | [16] |
| MCF-7 | Free Oxaliplatin | 147.70 ± 63.91 | [16] |
| MCF-7 | OX/PEG-CS NPs | 17.98 ± 3.99 | [16] |
| SCC25 | Free Luteolin | >100 | [17] |
| SCC25 | Luteolin-PLA-PEG NPs | 12 | [17] |
Table 3: In Vivo Biodistribution of PEGylated Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
| Organ | Non-PEGylated GNPs (24h) | PEGylated GNPs (24h) | Non-PEGylated GNPs (72h) | PEGylated GNPs (72h) | Reference |
| Tumor | ~1.5 | ~2.5 | ~1.0 | ~3.0 | [18] |
| Liver | ~18 | ~15 | ~12 | ~10 | [18] |
| Spleen | ~12 | ~10 | ~8 | ~7 | [18] |
Visualizations
Experimental Workflow for Targeted Drug Delivery System Development
Caption: A comprehensive workflow for developing targeted drug delivery systems.
Logic of this compound Mediated Bioconjugation
Caption: Sequential conjugation steps using this compound.
References
- 1. purepeg.com [purepeg.com]
- 2. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. aimdrjournal.com [aimdrjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 15. Effect of PEG conformation and particle size on the cellular uptake efficiency of nanoparticles with the HepG2 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 16. PEGylated Chitosan Nanoparticles Encapsulating Ascorbic Acid and Oxaliplatin Exhibit Dramatic Apoptotic Effects against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
Application Notes and Protocols for Cell Surface Modification using Boc-NH-PEG11-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of molecules to the surface of living cells using the heterobifunctional linker, Boc-NH-PEG11-NH2. This linker facilitates a two-step modification process, offering precise control over the conjugation reaction. The protocols outlined below cover the deprotection of the Boc group, activation of a target molecule, conjugation to the cell surface, and subsequent analysis of the modification efficiency and its effect on cell viability.
Introduction to this compound in Bioconjugation
This compound is a versatile crosslinker featuring a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a free amine at the other end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[] The PEG spacer enhances solubility and reduces non-specific binding of modified molecules to surfaces.[] The strategic use of the Boc protecting group allows for a sequential conjugation strategy.[3] First, the free amine can be reacted with a molecule of interest. Subsequently, the Boc group is removed under acidic conditions to reveal a new primary amine, which can then be conjugated to the cell surface. This two-step process is advantageous for controlled bioconjugation to sensitive biological samples like living cells.[4]
Key Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to the cell surface to enhance the specific delivery of therapeutic agents.
-
Cellular Imaging: Labeling of cells with fluorescent dyes or imaging agents for in vitro and in vivo tracking.
-
Fundamental Research: Studying cell surface receptor interactions and cellular adhesion by modifying the cell surface with specific biomolecules.
Experimental Protocols
This section details the step-by-step procedures for cell surface modification using this compound. The overall workflow involves the activation of the molecule to be conjugated, its reaction with the free amine of the PEG linker, deprotection of the Boc group, and finally, conjugation to the cell surface amines.
Protocol 1: Activation of Carboxyl-Containing Molecules with NHS Ester Chemistry
This protocol describes the activation of a molecule containing a carboxylic acid group (e.g., a fluorescent dye, biotin, or a small molecule drug) to make it reactive towards the primary amine of this compound. N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity and ability to form stable amide bonds with primary amines.[5][]
Materials:
-
Carboxyl-containing molecule of interest
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 5.5-6.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
The resulting NHS-activated molecule is now ready for conjugation with the amine group of this compound. It is recommended to use the activated molecule immediately.
Protocol 2: Conjugation of NHS-activated Molecule to this compound
Materials:
-
NHS-activated molecule from Protocol 1
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[7]
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Dissolve this compound in the conjugation buffer.
-
Add the NHS-activated molecule to the this compound solution at a molar ratio of 1:1 to 1:1.2 (NHS-activated molecule:PEG linker).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature.
-
Purify the Boc-NH-PEG11-NH-conjugated molecule using dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents.
Protocol 3: Boc Deprotection of the Conjugate
The Boc protecting group is removed under acidic conditions to expose the terminal amine for cell surface conjugation.[8][9]
Materials:
-
Boc-NH-PEG11-NH-conjugated molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
-
Neutralization Buffer: PBS, pH 7.4
Procedure:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 v/v mixture of DCM/TFA).[10]
-
Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Remove the TFA and DCM under reduced pressure (roto-evaporation).
-
To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.[10]
-
Resuspend the deprotected conjugate in a suitable buffer, such as PBS, and neutralize the pH to 7.4. The resulting molecule, now with a free amine, is ready for cell surface conjugation.
Protocol 4: Cell Surface Modification
This protocol describes the conjugation of the deprotected, amine-terminated PEG linker to primary amines on the cell surface.[5]
Materials:
-
Cells in suspension (e.g., harvested by trypsinization or from a non-adherent culture)
-
Deprotected PEG-conjugated molecule
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 100 mM glycine or Tris in PBS
Procedure:
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove any residual media containing proteins.
-
Resuspend the cell pellet in the reaction buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Add the deprotected PEG-conjugated molecule to the cell suspension. The optimal concentration should be determined empirically but can range from 100 µM to 2 mM.
-
Incubate the cell suspension for 30-60 minutes at 4°C or room temperature with gentle agitation to prevent cell settling.
-
Wash the cells three times with PBS to remove unreacted PEG linker.
-
(Optional) Resuspend the cells in the quenching buffer and incubate for 15 minutes to block any remaining reactive sites on the cell surface.
-
Wash the cells twice more with PBS.
-
The cells are now surface-modified and ready for downstream applications or analysis.
Quantification and Characterization
Quantification of Cell Surface PEGylation
The efficiency of cell surface modification can be quantified using various methods. If a fluorescently labeled molecule was conjugated, the degree of labeling can be assessed by flow cytometry or fluorescence microscopy.
Table 1: Quantitative Analysis of Cell Surface PEGylation
| Parameter | Method | Typical Results | Reference |
| PEGylation Efficiency | Flow Cytometry (using fluorescently labeled PEG) | Increase in mean fluorescence intensity proportional to PEG concentration. | [11] |
| Surface PEG Density | Fluorescamine Assay (quantifies primary amines before and after PEGylation) | Decrease in fluorescence signal indicates successful conjugation to surface amines. | [12] |
| Visualization of PEGylation | Confocal Fluorescence Microscopy | Uniform fluorescent signal on the cell membrane. | [11] |
Cell Viability Assessment
It is crucial to assess the impact of the chemical modification on cell health.
Table 2: Cell Viability and Proliferation Assays
| Assay | Principle | Typical Readout | Reference |
| MTT Assay | Measures metabolic activity via reduction of MTT to formazan crystals. | Absorbance at 570 nm, proportional to the number of viable cells. | [13] |
| Live/Dead Staining | Uses membrane-permeable (live) and -impermeable (dead) DNA-intercalating dyes. | Fluorescence microscopy or flow cytometry to quantify live and dead cell populations. | [11] |
| Annexin V/PI Staining | Annexin V detects phosphatidylserine on apoptotic cells; Propidium Iodide (PI) stains necrotic cells. | Flow cytometry to differentiate between live, apoptotic, and necrotic cells. | [14] |
Visualizations
Caption: Workflow for two-step cell surface modification.
Caption: Experimental workflow for cell surface conjugation.
Conclusion
The use of this compound provides a robust and controllable method for modifying the surface of living cells. The protocols provided herein offer a comprehensive guide for researchers to implement this technique for a variety of applications in drug delivery, cell imaging, and fundamental cell biology. Careful optimization of reaction conditions and thorough assessment of cell viability are essential for successful and reproducible results.
References
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. The relationship of surface roughness and cell response of chemical surface modification of titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Facile and Efficient Boc Deprotection of Boc-NH-PEG11-NH2 using Trifluoroacetic Acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis, bioconjugation, and the development of drug delivery systems.[1][2][3] Its popularity stems from its stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions.[3] Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1][4][5]
This application note provides a detailed protocol for the deprotection of the Boc group from Boc-NH-PEG11-NH2, a heterobifunctional polyethylene glycol (PEG) linker. These linkers are crucial in the development of antibody-drug conjugates (ADCs) and PROTACs, where precise control of reactive functional groups is essential.[6] The terminal amine, once deprotected, can be readily conjugated to various molecules such as carboxylic acids or activated NHS esters.[7]
Principle of the Method
The Boc deprotection mechanism proceeds via acid-catalyzed hydrolysis. The initial step involves the protonation of the carbamate oxygen by TFA.[1][8] This is followed by the loss of a stable tert-butyl cation, which can be quenched by a scavenger, deprotonate to form isobutylene gas, or polymerize.[8] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its TFA salt.[1][8] It is important to perform the reaction in a well-ventilated area or in a fume hood as carbon dioxide and potentially isobutylene gas are evolved.[8]
Materials and Methods
Materials
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system for reaction monitoring and product characterization
Experimental Protocol
A general procedure for the Boc deprotection of this compound is as follows:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[4] For substrates that are more resistant to deprotection, a higher concentration of TFA may be necessary.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed, which typically takes 1-2 hours.[4][6] The deprotected amine product will be more polar and thus have a lower Rf value on TLC compared to the Boc-protected starting material.[4]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][6]
-
Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[4]
-
Neutralization (Optional): The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps.[4][6] If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[4][6]
-
Extraction and Drying: Transfer the solution to a separatory funnel and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[4]
-
Data Presentation
The choice of reaction conditions can significantly impact the purity of the final product. The following table summarizes representative reaction conditions for Boc deprotection using different acid systems.
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) |
| TFA | 50% | DCM | 5 | >95 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
Table 1: Comparative analysis of acidic conditions for Boc deprotection. Data adapted from BenchChem technical documentation.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50%).[4] |
| Inadequate reaction time or temperature. | Extend the reaction time and continue to monitor by TLC or LC-MS.[4] | |
| Steric hindrance from the PEG chain. | Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[4] | |
| Side Product Formation | Acid-labile functional groups on the molecule. | Use milder deprotection conditions or an alternative protecting group strategy. |
| Water present in the reaction mixture. | Ensure the use of anhydrous solvents and reagents. |
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
Conclusion
The deprotection of this compound using TFA in DCM is a robust and efficient method for generating the corresponding free amine. The protocol is straightforward, and the reaction progress can be easily monitored. The resulting amine-terminated PEG linker is a valuable intermediate for further bioconjugation and the development of targeted therapeutics. Careful control of reaction conditions and appropriate work-up procedures are essential for obtaining a high-purity product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Boc-NH-PEG11-NH2
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of Boc-NH-PEG11-NH2.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] A study comparing 55% TFA in dichloromethane (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis suggested that a 55% TFA/DCM mixture resulted in higher purity, indicating that overly concentrated acid isn't always optimal.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG linker and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2]
-
Moisture: Water in the reaction mixture can hydrolyze the Boc group, but it can also compete with the substrate for the acid, potentially reducing the deprotection efficiency.
Q2: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material (Boc-protected PEG) and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
Q3: I'm observing side products after deprotection. What could be the cause?
The formation of side products can be attributed to a few key factors:
-
Alkylation by the tert-butyl cation: During acid-catalyzed deprotection, a tert-butyl cation is generated as an intermediate.[3][4] This cation can alkylate nucleophilic sites on the substrate or product, such as electron-rich aromatic rings, thiols, and guanidines, leading to undesirable by-products.[3]
-
Acid-labile functional groups: If your molecule contains other acid-sensitive functional groups, they may be cleaved or modified under the deprotection conditions.[5]
-
TFA ester formation: In the presence of hydroxyl groups and TFA, the formation of TFA esters is a possible side reaction.[6]
To mitigate these side reactions, the use of "scavengers" is recommended. Scavengers are reagents added to the reaction mixture to trap the reactive intermediates.
Q4: What are common scavengers and when should I use them?
Scavengers are crucial for preventing side reactions caused by the tert-butyl cation.
| Scavenger | Target Residue/Side Reaction | Typical Concentration |
| Triisopropylsilane (TIS) | General scavenger for tert-butyl cations, particularly effective in preventing tryptophan alkylation.[7] | 2.5-5% (v/v)[1][2] |
| Water | Can act as a scavenger. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[7] | 2.5-5% (v/v) |
| Thioanisole | Useful for protecting methionine residues.[7] | Varies |
| 1,2-Ethanedithiol (EDT) | Also effective for protecting methionine.[7] | Varies |
Q5: What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure depends on the properties of your deprotected product:
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1]
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][5]
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[1] Using a basic resin like Amberlyst A21 can be an effective way to obtain the free amine without an aqueous workup.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete Deprotection | Insufficient acid concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1] |
| Inadequate reaction time | Extend the reaction time and monitor progress by TLC or LC-MS.[1] | |
| Low reaction temperature | Allow the reaction to warm to room temperature after an initial period at 0°C.[1] | |
| Poor solubility | Ensure the chosen solvent provides good solubility for your PEGylated compound.[1] | |
| Side Product Formation | Alkylation by tert-butyl cation | Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[1][7] |
| Presence of other acid-labile groups | Consider using a milder deprotection reagent, such as 4M HCl in 1,4-dioxane.[1][5] | |
| Difficulty in Isolating Product | Product is a salt | The deprotected amine is often a TFA salt. It can be used directly in the next step or neutralized.[1] |
| Product is water-soluble | Use ion exchange chromatography for purification.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1] If necessary, add scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or use it directly.[5]
-
Add a 4M solution of HCl in 1,4-dioxane.[5]
-
Stir the mixture at room temperature for 1 to 4 hours.[5]
-
Monitor the reaction by TLC or LC-MS.[5]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[5]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Chemical mechanism of TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antibody Conjugation with Boc-NH-PEG11-NH2
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the conjugation of Boc-NH-PEG11-NH2 to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for conjugating this compound to an antibody?
The conjugation process involves two primary stages:
-
Boc Deprotection: The terminal tert-butoxycarbonyl (Boc) protecting group on the PEG linker must first be removed to expose the reactive primary amine. This is achieved under acidic conditions.[1][2][3][4]
-
Amine Conjugation to Antibody: The newly exposed amine on the PEG linker is then covalently bonded to the antibody. This is typically achieved by activating the antibody's carboxyl groups (on aspartic acid or glutamic acid residues) using carbodiimide chemistry (EDC and NHS) to form a stable amide bond.[5][6]
Q2: What is the optimal pH for each step of the conjugation process?
The optimal pH varies significantly between the deprotection and conjugation steps, and even within the conjugation step itself.
-
Boc Deprotection: This step requires acidic conditions to efficiently cleave the Boc group.[1][2][3] Strong acids like Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used.[2][3]
-
Antibody Carboxyl Group Activation: The activation of the antibody's carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with N-hydroxysuccinimide (NHS), is most efficient in an acidic environment, typically at a pH of 4.5-6.0 .[5][7][8][9] MES buffer is a common choice for this step.[6][9]
-
Reaction with PEG-Amine: The subsequent reaction of the activated carboxyl group (now an NHS ester) with the primary amine of the deprotected PEG linker is most efficient at a slightly alkaline pH of 7.2-8.5 .[7][10][][12] At this pH, the primary amine is deprotonated and more nucleophilic, facilitating the reaction.[10] Phosphate-buffered saline (PBS) is a suitable buffer for this stage.[8][13][14]
Q3: Can I perform the conjugation in a single step using a compromise pH?
While a two-step process with a pH shift is generally recommended for higher efficiency, a one-pot reaction can be performed at a compromise pH. A pH of around 5.5-6.0 is a suggested starting point, balancing the requirements for both carboxyl activation and the amine reaction.[9] However, this may lead to lower overall yield compared to the two-step method.
Q4: What buffer should I use for my conjugation reaction?
The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates during the EDC/NHS activation and conjugation steps, as they will compete with the reaction.[13][15]
-
Activation Step (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.[6][8][9]
-
Conjugation Step (pH 7.2-8.5): Phosphate-Buffered Saline (PBS) is a standard choice.[8][13][14]
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incomplete Boc Deprotection: The primary amine on the PEG linker was not fully exposed. | Ensure complete removal of the Boc group by using sufficient acid strength (e.g., 20-50% TFA in DCM) and adequate reaction time. Monitor deprotection by LC-MS or TLC.[2] |
| Inefficient Carboxyl Activation: The pH during the EDC/NHS step was not optimal, or the reagents were hydrolyzed. | Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0.[8][9] Always prepare EDC and NHS solutions fresh, as they are moisture-sensitive.[13] | |
| Incorrect pH for Amine Coupling: The pH was too low during the reaction with the PEG-amine, leading to protonation of the amine and reduced nucleophilicity. | After the activation step, adjust the pH to 7.2-8.0 for the reaction with the deprotected PEG linker.[7][8] | |
| Presence of Competing Amines: Buffers like Tris or glycine, or contaminants in the antibody solution, competed for the activated sites. | Dialyze the antibody into an amine-free buffer (e.g., MES or PBS) before starting the conjugation.[13][15] | |
| Antibody Precipitation | Solvent Denaturation: The concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the PEG linker was too high. | Ensure the final concentration of the organic co-solvent in the reaction mixture is typically below 10% (v/v).[7][16] |
| pH Stress: The antibody may be unstable at the low pH required for the activation step. | Minimize the time the antibody is held at the acidic activation pH. Perform the reaction at 4°C to improve stability. | |
| High Polydispersity / Aggregation | Excessive Crosslinking: Using too high a concentration of EDC can lead to intramolecular or intermolecular crosslinking of the antibody. | Optimize the molar ratio of EDC/NHS to the antibody. Start with a lower ratio and titrate up. |
| Inconsistent Results | Hydrolysis of Reagents: NHS esters and EDC are susceptible to hydrolysis in aqueous buffers. | Prepare EDC and NHS solutions immediately before use.[][13] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[12] |
Quantitative Data Summary
Table 1: Recommended pH Conditions for Conjugation Steps
| Reaction Step | Recommended pH Range | Primary Rationale | Common Buffers |
| This compound Deprotection | N/A (Acidic Organic Solvent) | Acid-catalyzed cleavage of the Boc group.[2][3] | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |
| Antibody Carboxyl Activation | 4.5 - 6.0 | Optimal for EDC-mediated formation of the O-acylisourea intermediate and subsequent reaction with NHS.[6][7][8] | 0.1 M MES |
| Amine Coupling | 7.2 - 8.5 | The primary amine is deprotonated and highly nucleophilic, leading to efficient amide bond formation.[10][][12] | 0.1 M PBS |
Table 2: Typical Reaction Parameters
| Parameter | Boc Deprotection | Carboxyl Activation | Amine Coupling |
| Temperature | Room Temperature | Room Temperature | Room Temperature or 4°C |
| Duration | 30 - 60 minutes[2] | 15 - 30 minutes[7][8] | 2 hours to Overnight[7][8] |
| Reagents | TFA/DCM[2][3] | EDC, NHS (or Sulfo-NHS) | Deprotected this compound |
| Molar Excess (Reagent:Substrate) | N/A | EDC/NHS:Antibody (Varies, start with 10- to 50-fold excess) | PEG-Linker:Antibody (Varies, start with 5- to 20-fold excess)[7] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve the this compound linker in dichloromethane (DCM).
-
Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 TFA:DCM solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
The resulting deprotected amine, often a TFA salt, can be used directly or after purification/neutralization.
Protocol 2: Two-Step Antibody Conjugation (Recommended)
A. Activation of Antibody Carboxyl Groups
-
Prepare the antibody in an amine-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0. The antibody concentration should typically be 1-10 mg/mL.[7][13]
-
Prepare fresh stock solutions of EDC and NHS in the same MES buffer or anhydrous DMSO/DMF.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated antibody.[7][8]
B. Conjugation with Deprotected PEG-Amine
-
Immediately after activation, exchange the buffer of the activated antibody to 0.1 M PBS, pH 7.4, using a desalting column (e.g., Zeba™ Spin Desalting Columns).[7] This step both removes excess EDC/NHS and adjusts the pH for the coupling reaction.
-
Dissolve the deprotected NH2-PEG11-NH2 linker in PBS (or a small amount of DMSO first, if needed).
-
Add a 5- to 20-fold molar excess of the deprotected PEG linker to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7]
-
Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.
-
Purify the final antibody-PEG conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG linker and byproducts.
Visualizations
Caption: Complete experimental workflow for conjugating this compound to an antibody.
Caption: Logical relationship between key parameters and outcomes in antibody conjugation.
Caption: Troubleshooting decision tree for low antibody conjugation yield.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bidmc.org [bidmc.org]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Antibody Conjugation Troubleshooting [bio-techne.com]
- 16. benchchem.com [benchchem.com]
Improving the solubility of Boc-NH-PEG11-NH2 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Boc-NH-PEG11-NH2 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a heterobifunctional molecule featuring a hydrophilic polyethylene glycol (PEG) spacer, a hydrophobic tert-butyloxycarbonyl (Boc) protecting group, and a terminal primary amine. The PEG chain significantly contributes to its solubility in aqueous solutions.[1][2][3] Generally, it is described as soluble in water and aqueous buffers.[4][5][6][7] Its solubility is also high in various organic solvents.
Q2: Why am I observing poor solubility or precipitation of this compound in my aqueous buffer?
A2: Several factors can contribute to poor solubility or precipitation:
-
Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.
-
Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of the PEGylated compound.
-
Temperature: Lower temperatures can decrease the solubility of some PEG derivatives.
-
Hydrophobic Boc Group: The bulky and nonpolar Boc group can reduce the overall aqueous solubility compared to its deprotected amine counterpart.[8]
-
Aggregation: At higher concentrations, PEGylated molecules can have a tendency to aggregate.[9]
Q3: How does the Boc protecting group affect the aqueous solubility of this compound?
A3: The tert-butyloxycarbonyl (Boc) group is hydrophobic and masks a polar primary amine. This reduces the overall polarity of the molecule, which can decrease its solubility in aqueous buffers compared to the deprotected form (H2N-PEG11-NH2).[8] The free amine in the deprotected form can be protonated at physiological pH, increasing its interaction with water molecules and thereby enhancing solubility.
Q4: Can I remove the Boc group to improve solubility?
A4: Yes, deprotection of the Boc group can significantly increase aqueous solubility. This is achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA).[10] The resulting primary amine will be protonated in neutral or acidic buffers, which generally improves solubility. However, this chemical modification may not be suitable for all experimental designs, as it alters the structure and reactivity of the molecule.
Troubleshooting Guide
Issue: Precipitate forms when dissolving this compound in an aqueous buffer.
Below is a troubleshooting workflow to address solubility challenges with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvents | Expected Solubility | Reference(s) |
| Aqueous | Water, PBS, and other aqueous buffers | Soluble | [4][5][6][7] |
| Polar Aprotic | DMSO, DMF | Soluble | [4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | [4] |
| Alcohols | Ethanol, Methanol | Less Soluble | [4] |
| Aromatic | Toluene | Less Soluble | [4] |
| Ethers | Diethyl ether | Not Soluble | [4] |
Table 2: Example Formulations for Similar PEGylated Compounds
While specific quantitative data for this compound is limited, data from similar compounds can provide a starting point for formulation development.
| Compound | Formulation | Achieved Concentration |
| Boc-NH-PEG2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| Boc-NH-PEG12-NH2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| Amino-PEG2-NH-Boc | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in Aqueous Buffer
This protocol provides a stepwise method for dissolving this compound, starting with a small amount of an organic solvent to aid dispersion.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Initial Organic Dissolution: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO or DMF) to the solid. For example, for 1 mg of the compound, start with 10-20 µL of DMSO. Vortex briefly to dissolve the compound completely.
-
Aqueous Buffer Addition: While vortexing, slowly add your desired aqueous buffer to the organic solution in a dropwise manner. This gradual addition helps prevent precipitation.
-
Observation: Continue adding the buffer until the desired final concentration is reached. Visually inspect the solution for any signs of precipitation or cloudiness.
-
Troubleshooting (if precipitation occurs):
-
Warming: Gently warm the solution to 30-40°C in a water bath for 5-10 minutes.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes to aid dissolution.
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol can be used to estimate the kinetic solubility of this compound in your buffer of choice.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous buffer (e.g., 198 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Observation: Shake the plate for 1-2 hours at room temperature. Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed can be considered an estimate of the kinetic solubility.
Signaling Pathways and Logical Relationships
The solubility of this compound is a function of its chemical structure. The following diagram illustrates the relationship between the functional groups and their impact on aqueous solubility.
Caption: Influence of functional groups on the aqueous solubility of this compound.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-NH-PEG11-NH2 Conjugates using Reverse-Phase HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the purification of Boc-NH-PEG11-NH2 conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC purification of this compound conjugates.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate column chemistry. | For PEGylated compounds, a C4 or C8 column may provide better separation than a C18 column due to the hydrophilicity of the PEG chain.[1] |
| Suboptimal mobile phase composition. | Adjust the gradient steepness. A shallower gradient can improve the separation of closely eluting species. Also, ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.[2] | |
| High flow rate. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can enhance resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Operate the mobile phase at a lower pH (e.g., using 0.1% TFA) to suppress the ionization of residual silanol groups on the silica-based column packing.[3] |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Presence of contaminants on the column. | Use a guard column to protect the analytical column from strongly retained impurities.[4][5] If the column is already contaminated, a cleaning procedure with a strong solvent may be necessary. | |
| Low Recovery of Purified Conjugate | Irreversible adsorption to the column. | Try a different column with a less hydrophobic stationary phase (e.g., C4 instead of C18). Modifying the mobile phase with a different organic solvent (e.g., isopropanol in addition to acetonitrile) might also help. |
| Precipitation of the conjugate on the column. | Ensure the sample is fully dissolved in the initial mobile phase before injection. If solubility is an issue, consider using a weaker sample solvent.[2] | |
| Degradation of the Boc protecting group. | The Boc group is sensitive to strong acids. While 0.1% TFA is standard, prolonged exposure or high temperatures should be avoided. If degradation is suspected, analyze the collected fractions for the presence of the deprotected product. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of mobile phases. If using an online mixing system, ensure it is functioning correctly.[5] A small change in mobile phase composition can lead to significant shifts in retention time.[4] |
| Column temperature fluctuations. | Use a column oven to maintain a constant and elevated temperature (e.g., 40-60°C). This can improve peak shape and reproducibility.[6] | |
| Insufficient column equilibration. | Before starting a series of runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-20 column volumes.[4] | |
| Ghost Peaks | Contamination in the injector or column. | Flush the injector and run a blank gradient with a strong solvent to wash the column.[7] |
| Late eluting compounds from a previous injection. | Incorporate a column wash step with a high percentage of organic solvent at the end of each gradient run to remove any strongly retained species.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for purifying this compound conjugates?
A C4 or C8 reverse-phase column is often a good starting point. The shorter alkyl chains of these columns can provide better interaction and resolution for moderately polar and flexible molecules like PEGylated compounds compared to the more hydrophobic C18 columns.[1] The choice will also depend on the hydrophobicity of the molecule conjugated to the PEG linker.
Q2: Why am I seeing broad peaks for my this compound conjugate?
Broad peaks can be caused by several factors, including slow mass transfer, secondary interactions with the column, or a suboptimal mobile phase. Increasing the column temperature can improve peak sharpness by enhancing molecular diffusivity.[6] Using a mobile phase with 0.1% TFA can minimize secondary interactions. Additionally, optimizing the gradient and flow rate is crucial.
Q3: How can I improve the separation between my desired conjugate and unreacted starting materials?
To improve separation, a shallow gradient around the elution time of the components of interest is recommended.[2] This gives more time for the different species to interact with the stationary phase and resolve. You can also try adjusting the organic solvent in your mobile phase; for example, using acetonitrile/isopropanol mixtures might alter the selectivity.
Q4: My Boc protecting group seems to be cleaving during purification. How can I prevent this?
The Boc group is labile in acidic conditions. While 0.1% TFA is standard for good peak shape in reverse-phase HPLC, if you are experiencing significant cleavage, you could consider using a mobile phase with a less harsh acidic modifier, such as formic acid. However, this may compromise peak shape and resolution. It is a trade-off that needs to be evaluated for your specific separation.
Q5: What are typical starting conditions for a purification method?
A good starting point would be a C4 or C8 column with a gradient of water and acetonitrile, both containing 0.1% TFA. A linear gradient from 10-70% acetonitrile over 30 minutes at a flow rate of 1 mL/min for an analytical column is a reasonable starting point. The detection wavelength will depend on the chromophore of the conjugated molecule.
Experimental Protocol: RP-HPLC Purification of a this compound Conjugate
This protocol provides a general methodology for the purification of a this compound conjugate. Optimization will be necessary based on the specific properties of the conjugated molecule.
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reverse-phase C4 or C8 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]
-
Sample: Crude reaction mixture containing the this compound conjugate, dissolved in a small amount of a solvent compatible with the initial mobile phase conditions (e.g., water/acetonitrile mixture).
-
0.22 µm syringe filters.
2. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal volume of a solvent such as 50% acetonitrile in water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B[2]
-
35-40 min: Linear gradient from 65% to 95% B
-
40-45 min: Hold at 95% B (column wash)
-
45-50 min: Linear gradient from 95% to 5% B
-
50-60 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Column Temperature: 40 °C.
-
Detection: Monitor the elution profile at a suitable UV wavelength based on the absorbance of the conjugated molecule (e.g., 220 nm for peptides, or a specific wavelength for other chromophores).
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired peak(s).
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same HPLC system.
-
Pool the pure fractions and confirm the identity of the product using mass spectrometry.
Visualizations
Caption: Experimental workflow for RP-HPLC purification.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. blob.phenomenex.com [blob.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Monitoring Boc-NH-PEG11-NH2 Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of Boc-NH-PEG11-NH2 conjugation reactions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugation reaction?
A this compound conjugation reaction involves the chemical attachment of a molecule of interest to the terminal primary amine of the this compound linker. The "Boc" (tert-butyloxycarbonyl) group is a protecting group on the other end of the PEG linker, which can be removed in a subsequent step if needed. These reactions are common in the development of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs.
Q2: Why is it important to monitor the reaction progress?
Monitoring the reaction allows you to:
-
Determine the optimal reaction time to maximize product yield and minimize side reactions.
-
Confirm the consumption of starting materials.
-
Identify any potential issues, such as incomplete reactions or the formation of byproducts.
-
Ensure batch-to-batch consistency in your synthesis.
Q3: What are the most common analytical techniques for monitoring this type of reaction?
The most common and effective techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Techniques for Reaction Monitoring
Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, you can visualize the disappearance of the starting materials and the appearance of the product.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel-coated TLC plates.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the mixture onto the baseline of the TLC plate. It is also recommended to spot the starting materials (this compound and your molecule of interest) as standards.
-
Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase. Common solvent systems for PEGylated compounds include:
-
Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 to 90:10 v/v)
-
Chloroform (CHCl3) / Methanol (MeOH) (e.g., 95:5 to 90:10 v/v)
-
For more complex separations, a gradient of ethanol/isopropanol in chloroform may provide better resolution.[1]
-
-
Visualization: After the solvent front has reached the top of the plate, remove it from the chamber and let it dry. Visualize the spots under UV light (if your compounds are UV-active) or by staining with an appropriate reagent (e.g., ninhydrin for primary amines or potassium permanganate).
-
Interpretation: The product should have a different retention factor (Rf) than the starting materials. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the product spot will become more intense.
Troubleshooting TLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated; mobile phase is not optimal. | Dilute the sample before spotting; try a different mobile phase composition (e.g., add a small amount of acetic acid or triethylamine to suppress ionization). |
| Poor separation of spots | The polarity of the mobile phase is too high or too low. | Adjust the solvent ratio. If spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (less methanol). If spots are too low (low Rf), increase the polarity. |
| No spots are visible | The compound is not UV-active, and the stain is not appropriate; the sample is too dilute. | Use a universal stain like potassium permanganate; concentrate the sample before spotting. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative technique that provides higher resolution and sensitivity than TLC. It is ideal for determining the percentage of starting material remaining and the percentage of product formed.
Experimental Protocol: HPLC Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Elution: A generic gradient could be:
-
0-5 min: 5% ACN
-
5-25 min: 5% to 95% ACN
-
25-30 min: 95% ACN
-
30-35 min: 95% to 5% ACN
-
35-40 min: 5% ACN
-
-
Detection: Use a UV detector at a wavelength where your molecule of interest absorbs. If your molecule does not have a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[2][3]
-
Data Analysis: Integrate the peak areas of the starting material and the product to determine the reaction conversion.
Troubleshooting HPLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column degradation; inappropriate mobile phase pH. | Use a new column; adjust the pH of the mobile phase. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; temperature changes. | Ensure proper mixing of the mobile phase; use a column oven for temperature control. |
| Ghost peaks | Contamination in the sample or mobile phase; carryover from a previous injection. | Use high-purity solvents; run a blank gradient between samples. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the conjugated product by determining its molecular weight. It can be used in conjunction with HPLC (LC-MS) for a comprehensive analysis.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the reaction mixture in a solvent compatible with the ionization source (e.g., acetonitrile/water).
-
Ionization: Electrospray ionization (ESI) is commonly used for PEG-containing molecules.
-
Analysis: Acquire the mass spectrum in positive ion mode.
-
Interpretation: Look for the molecular ion peak corresponding to the expected mass of the conjugated product. The mass of this compound is approximately 644.8 g/mol .[4] The mass of the product will be the mass of your starting molecule plus the mass of the PEG linker minus the mass of a hydrogen atom.
Troubleshooting MS Analysis
| Issue | Possible Cause | Suggested Solution |
| Low signal intensity | Poor ionization; sample concentration is too low. | Adjust the ionization source parameters; try a different solvent system; concentrate the sample. |
| Complex spectrum with multiple peaks | Presence of multiple charge states; salt adduction. | Use deconvolution software to interpret the spectrum; ensure the sample is desalted before analysis. |
| No product peak observed | The reaction has not proceeded; the product is not stable under MS conditions. | Confirm reaction progress with another technique (TLC or HPLC); use a softer ionization method if available. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction by observing the disappearance of signals from the starting material and the appearance of new signals from the product.
Experimental Protocol: NMR Monitoring
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Interpretation:
-
Starting Material (this compound): Look for the characteristic signal of the Boc protecting group, which is a singlet at approximately 1.4 ppm. The protons of the PEG backbone will appear as a complex multiplet between 3.5 and 3.7 ppm. The protons on the carbons adjacent to the amines will have distinct chemical shifts.
-
Product: Upon successful conjugation, you will observe new signals corresponding to your molecule of interest. There may also be a shift in the signals of the PEG protons adjacent to the reaction site.
-
Quantification: The reaction progress can be quantified by comparing the integration of a stable peak from the starting material with a new, well-resolved peak from the product.
-
Troubleshooting NMR Analysis
| Issue | Possible Cause | Suggested Solution |
| Broad peaks | Presence of paramagnetic impurities; sample aggregation. | Filter the sample; try a different solvent or adjust the concentration. |
| Poor signal-to-noise ratio | The sample is too dilute. | Concentrate the sample or increase the number of scans during acquisition. |
| Overlapping signals | The signals of the starting material and product are not well-resolved. | Use a higher field strength NMR spectrometer; consider acquiring a 2D NMR spectrum (e.g., COSY or HSQC) for better resolution. |
Visualization of Workflows
Caption: General workflow for monitoring a this compound conjugation reaction.
Caption: A logical approach to troubleshooting incomplete conjugation reactions.
References
Strategies to improve the yield of Boc-NH-PEG11-NH2 bioconjugation
This guide provides researchers, scientists, and drug development professionals with strategies to improve the yield of bioconjugation reactions involving Boc-NH-PEG11-NH2, a linear heterobifunctional PEG linker.[][2][3] It includes troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional PEGylation reagent. It features a primary amine (-NH2) at one end and a Boc (tert-butyloxycarbonyl) protected primary amine at the other, connected by an 11-unit polyethylene glycol (PEG) spacer.[4][5][6] This structure allows for a two-step sequential conjugation. The free amine can be reacted first, typically with a carboxyl group or NHS ester on a biomolecule.[][2] Following this initial conjugation, the Boc group is removed under acidic conditions to expose a new primary amine for a second conjugation step.[][] This reagent is commonly used to link two different molecules, such as a protein and a small molecule drug, in fields like drug delivery and diagnostics.[][5]
Q2: What is the overall workflow for using this linker?
The typical workflow involves two main stages: initial conjugation of the available amine, followed by deprotection and a second conjugation. This staged approach is crucial for creating well-defined bioconjugates.
Q3: How do I monitor the progress of my conjugation and deprotection reactions?
Monitoring is critical for optimization. Techniques include:
-
Chromatography: Size-Exclusion Chromatography (SEC) can separate molecules based on size, effectively distinguishing between the unconjugated protein, the PEGylated intermediate, and the final conjugate.[][9] Hydrophobic Interaction Chromatography (HIC) is also a powerful tool for monitoring drug-to-antibody ratios in real-time.[10][11]
-
Electrophoresis: SDS-PAGE will show a shift in the molecular weight of a protein after each successful PEGylation step.[12]
-
Spectroscopy: UV-Vis spectroscopy can be used to quantify components if they have distinct absorbance profiles.[13] Fluorescence and light scattering methods can provide real-time information on conjugation and aggregation.[10][13][14]
Q4: What are the best methods for purifying the final bioconjugate?
Purification strategies depend on the properties of the conjugate and impurities. Common methods include:
-
Size Exclusion Chromatography (SEC): Highly effective for removing unreacted PEG and other small molecules from larger protein conjugates.[][9]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation can shield surface charges, IEX is excellent for separating native protein from PEGylated species and even positional isomers.[][15]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which can be altered by PEGylation.[]
-
Membrane-based methods: Techniques like dialysis and ultrafiltration are simple ways to remove low molecular weight by-products.[][9]
Troubleshooting Guide
Problem Area 1: Low Yield in First Amine Coupling Reaction
Q: My initial conjugation of the free amine to my target molecule is inefficient. What are the common causes and solutions?
A: Low yield in the first step is often related to reaction conditions or reagent stability.
| Potential Cause | Recommended Solution |
| Suboptimal pH | For NHS-ester chemistry, the optimal pH is typically 7.2-8.5.[16] Below this range, the primary amine is protonated and non-nucleophilic; above it, the NHS ester hydrolyzes rapidly.[17][18] For EDC/NHS activation of carboxyl groups, activation is best at pH 4.5-7.2, while the subsequent coupling to the amine is better at pH 7-8.[19][20] |
| Inactive Reagents | NHS esters are moisture-sensitive.[21] Always use fresh, high-quality reagents and dissolve them in anhydrous DMSO or DMF immediately before use.[18][22] Avoid storing them in solution.[22] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for the activated group.[16][18][20] Use non-amine buffers like PBS, HEPES, or borate buffer.[16][20] |
| Incorrect Molar Ratio | A 5- to 20-fold molar excess of the PEG-linker to the protein is a common starting point.[22] This ratio may need to be optimized based on the number of available reactive sites on your molecule.[21][23] |
Problem Area 2: Incomplete Boc Deprotection
Q: I am having trouble removing the Boc group after the first conjugation. How can I improve this step?
A: Boc deprotection requires strong acidic conditions, but these must be carefully controlled to avoid damaging the bioconjugate.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength/Time | The standard method is treatment with Trifluoroacetic Acid (TFA).[24] A common starting point is a solution of 25-50% TFA in a solvent like dichloromethane (DCM).[25] Reaction times can range from 30 minutes to a few hours at room temperature.[24][25][26] |
| Side Reactions | The tert-butyl cation released during deprotection can cause side reactions.[27] If your molecule contains sensitive groups (e.g., tryptophan, methionine), consider adding scavengers like triisopropylsilane (TIS) or water to the TFA mixture. |
| Inadequate Quenching/Removal | After deprotection, TFA must be thoroughly removed, as it will protonate the newly exposed amine and prevent subsequent reactions. This can be done by evaporation (often co-evaporating with toluene) or precipitation of the product in a non-polar solvent like diethyl ether.[24] The resulting TFA salt may need to be neutralized.[24][26] |
Problem Area 3: Low Yield in Second Conjugation Reaction
Q: After successfully deprotecting the Boc group, my second conjugation step is failing. What should I investigate?
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield. The following tables provide starting points based on common conjugation chemistries.
Table 1: Effect of pH on NHS Ester Reaction Kinetics
| pH | Half-life of NHS Ester | Relative Amidation Rate | Relative Hydrolysis Rate | Typical Conjugation Yield |
| 7.0 | ~4-5 hours | Low | Low | Moderate |
| 8.0 | ~1 hour | High | Moderate | Good to High |
| 8.5 | ~30 minutes | Very High | High | Optimal [18][28] |
| 9.0 | < 10 minutes | Very High | Very High | Moderate to Low |
| Data compiled from multiple sources describing the balance between amine reactivity and NHS ester hydrolysis.[16][17][28] |
Table 2: Typical Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time | Temperature | Notes |
| TFA | 20-50% | DCM | 0.5 - 2 hr | Room Temp | Most common method.[24][25] |
| TFA | 95% | Water | 0.5 - 1 hr | Room Temp | Harsh conditions, used for very stable molecules. |
| HCl | 4M | Dioxane | 1 - 4 hr | Room Temp | Alternative to TFA. |
| These conditions are general starting points and should be optimized for the specific bioconjugate to ensure its stability.[24] |
Key Experimental Protocols
Protocol 1: Two-Step Protein-to-Molecule Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of a protein (with carboxyl groups) to an amine-containing molecule using this compound as a linker.
A. Activation of Protein Carboxyl Groups
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as 0.1 M MES, pH 6.0.[29][30]
-
Reagent Preparation: Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in the same MES buffer.[31]
-
Activation: Add a 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubation: Incubate for 15-30 minutes at room temperature.
B. First Conjugation with this compound
-
Linker Addition: Add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
pH Adjustment: Adjust the reaction pH to 7.2-7.5 by adding a non-amine buffer like PBS.
-
Incubation: React for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add hydroxylamine or glycine to a final concentration of 50 mM to quench the reaction.
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis, exchanging into a buffer suitable for the next step (e.g., PBS).
C. Boc Deprotection
-
Lyophilize: If the conjugate is in an aqueous buffer, lyophilize to dryness.
-
Deprotection Cocktail: Resuspend the dried conjugate in a solution of 50% TFA in DCM.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
TFA Removal: Remove the TFA/DCM solution under a stream of nitrogen and then place under high vacuum for at least 1 hour.
-
Purification: Purify the deprotected conjugate via SEC or dialysis to remove residual TFA and prepare for the final step.
D. Second Conjugation
-
Follow the appropriate protocol for your second molecule (e.g., NHS ester chemistry as described in Protocol 2 below, but targeting the newly exposed amine on the PEG linker).
Protocol 2: General NHS-Ester PEGylation of a Protein
This protocol details the reaction of an NHS-activated PEG linker with a protein's primary amines.
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-8.0.[22] If the protein is in a buffer like Tris, it must be exchanged first.[22]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester reagent in anhydrous DMSO or DMF to a concentration of ~10 mM.[22]
-
Reaction Initiation: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[22] The final concentration of organic solvent should not exceed 10%.[22]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[22]
-
Purification: Remove unreacted PEG-NHS and byproducts using a desalting column, dialysis, or SEC.[9][22]
References
- 2. creativepegworks.com [creativepegworks.com]
- 3. Boc-NH-PEG-NH2, Boc-NH-PEG-Amine - Biopharma PEG [biochempeg.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CAS:890091-42-6 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Bioconjugation Reaction Monitoring of Antibody-Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. broadpharm.com [broadpharm.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. benchchem.com [benchchem.com]
- 25. Boc Deprotection - TFA [commonorganicchemistry.com]
- 26. researchgate.net [researchgate.net]
- 27. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 28. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 29. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Removing excess Boc-NH-PEG11-NH2 after a conjugation reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess Boc-NH-PEG11-NH2 after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed after my conjugation reaction?
A1: this compound is a heterobifunctional PEG linker containing a Boc-protected amine and a free amine group, with a molecular weight of approximately 644.8 g/mol .[1][2][3][4] It is crucial to remove any unreacted excess of this linker from your reaction mixture to ensure the purity of your final conjugate. Residual linker can interfere with downstream applications, characterization, and may elicit unwanted biological effects.
Q2: What are the primary methods for removing excess this compound?
A2: The most effective methods for removing small molecules like this compound from larger conjugated products are based on size differences. The two primary techniques are Size Exclusion Chromatography (SEC) and Dialysis.[5][6]
Q3: Which purification method is the most suitable for my experiment?
A3: The choice between SEC and Dialysis depends on several factors including your sample volume, the size of your conjugated product, the required purity, and the speed of processing. Please refer to the comparison table below for guidance.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis |
| Principle | Separation based on hydrodynamic volume (size) as molecules pass through a porous resin.[7] | Separation based on size-selective diffusion across a semi-permeable membrane.[5][8] |
| Typical Resin/Membrane | Sephadex G-25 (fractionation range for globular proteins: 1,000–5,000 Da).[7][9][10][11] | Dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 3-5 kDa.[12] |
| Processing Time | Fast (minutes to a few hours).[1] | Slow (several hours to overnight, with multiple buffer changes).[5][6] |
| Typical Recovery Rate | >95% for the conjugated product.[1][2] | Generally high (>90%), but can be lower with smaller sample volumes or if the conjugate is close to the MWCO. |
| Final Purity | High, can effectively remove small molecules. | High, but depends on the volume of dialysis buffer and the number of changes. |
| Sample Volume | Scalable, from small (µL) to large (L) volumes. | Best for volumes >100 µL; can be inefficient for very small volumes.[13] |
| Dilution of Sample | Minimal dilution.[9] | Can result in some sample dilution. |
| Key Advantage | Speed and high resolution.[1] | Gentle, passive method suitable for sensitive molecules.[13] |
Troubleshooting Guide
This guide addresses common issues encountered when removing excess this compound.
Problem 1: Residual this compound is detected in my purified sample.
| Possible Cause | Solution |
| Incomplete separation by SEC | - Optimize column length and flow rate: Use a longer column for better resolution. A slower flow rate can also improve separation. - Check resin choice: Ensure you are using a resin with an appropriate fractionation range, such as Sephadex G-25, which is designed to separate molecules in the size range of your PEG linker from larger proteins.[7][11] |
| Inefficient dialysis | - Increase dialysis volume and changes: Use a significantly larger volume of dialysis buffer (at least 100-fold the sample volume) and perform at least 3-4 buffer changes over 24-48 hours.[5][8] - Ensure appropriate MWCO: Use a dialysis membrane with a 3-5 kDa MWCO to ensure the small PEG linker can pass through while your larger conjugate is retained.[12] |
| Conjugate is too small for effective size-based separation | If your conjugated molecule is also small (e.g., a small peptide), the size difference with the ~645 Da PEG linker may not be sufficient for efficient separation by SEC or dialysis. Consider alternative purification methods such as Reverse-Phase HPLC (if there is a sufficient difference in hydrophobicity) or Ion-Exchange Chromatography (if there is a charge difference). |
Problem 2: Low recovery of my conjugated product.
| Possible Cause | Solution |
| Non-specific binding to SEC resin | - Modify buffer conditions: Include additives like 0.1% non-ionic surfactant (e.g., Tween-20) or increase the salt concentration (e.g., 150 mM NaCl) in your elution buffer to minimize non-specific interactions. |
| Loss during dialysis | - Verify MWCO of the membrane: Ensure the MWCO of your dialysis membrane is significantly smaller than your conjugated product. As a general rule, the MWCO should be at least 3-5 times smaller than the molecular weight of the molecule you want to retain.[14] - Check for membrane integrity: Ensure the dialysis tubing or cassette is not punctured. |
| Product precipitation | - Assess solubility: The this compound linker is generally soluble in aqueous buffers, but the final conjugate's solubility might be different.[15][16] If you observe precipitation, consider modifying the buffer pH or ionic strength. For some conjugates, adding a small amount of organic co-solvent might be necessary if compatible with your molecule's stability. |
Problem 3: My purified conjugate appears aggregated.
| Possible Cause | Solution |
| Harsh purification conditions | - SEC: High pressure from a fast flow rate can sometimes induce aggregation. Try reducing the flow rate. - General: Perform all purification steps at a low temperature (e.g., 4°C) to minimize the risk of aggregation. |
| Inherent instability of the conjugate | - Buffer optimization: Screen different buffer conditions (pH, ionic strength, excipients) to find the optimal conditions for your conjugate's stability. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (SEC)
Materials:
-
Sephadex G-25 resin (or a pre-packed PD-10 desalting column)
-
Chromatography column
-
Elution buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Fraction collector (optional)
Methodology:
-
Column Preparation:
-
If using loose resin, prepare a slurry of Sephadex G-25 in your elution buffer and pack the column according to the manufacturer's instructions.
-
Equilibrate the packed column by washing with at least 2-3 column volumes of elution buffer.
-
-
Sample Preparation:
-
Centrifuge your conjugation reaction mixture to remove any precipitated material.
-
-
Sample Application:
-
Allow the buffer in the column to drain to the top of the resin bed.
-
Carefully apply your sample to the top of the resin. For optimal separation, the sample volume should be between 2-5% of the total column volume.
-
-
Elution:
-
Once the sample has entered the resin bed, gently add elution buffer to the top of the column.
-
Maintain a constant flow of buffer.
-
Your larger conjugated product will elute first in the void volume, while the smaller, excess this compound will be retained by the resin and elute later.
-
-
Fraction Collection:
-
Collect fractions and monitor the absorbance at 280 nm (for proteins) to identify the fractions containing your purified conjugate.
-
Pool the fractions containing your product.
-
Protocol 2: Removal of Excess this compound using Dialysis
Materials:
-
Dialysis tubing or cassette with a 3-5 kDa MWCO
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Methodology:
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load your sample into the dialysis tubing/cassette, leaving some headspace to allow for potential volume changes.
-
Securely close both ends of the tubing with clips.
-
-
Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).
-
Place the beaker on a stir plate and stir gently to facilitate diffusion.
-
-
Buffer Exchange:
-
After 2-4 hours, replace the dialysis buffer with fresh, cold buffer.
-
Repeat the buffer exchange at least two more times over a period of 24-48 hours for efficient removal of the excess PEG linker.[6]
-
-
Sample Recovery:
-
Carefully remove the dialysis bag/cassette from the buffer.
-
Gently remove the purified sample from the tubing/cassette.
-
Visualizations
Caption: Experimental workflow for Size Exclusion Chromatography.
Caption: Troubleshooting decision-making process.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. goldbio.com [goldbio.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. Dialysis and Desalting | Fisher Scientific [fishersci.ca]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Characterizing Boc-NH-PEG11-NH2 Conjugates: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of building blocks like Boc-NH-PEG11-NH2 is critical for the successful development of novel therapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of this compound, with supporting data and detailed experimental protocols. We also offer a comparative look at alternative analytical methods to provide a holistic view of the available characterization tools.
Introduction to this compound
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It features a Boc-protected amine on one end and a free amine on the other, connected by a discrete chain of 11 ethylene glycol units. This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in drug development. The monodisperse nature of this PEG linker, with a defined chain length, ensures uniformity in the final conjugate, which is a significant advantage over polydisperse PEG alternatives.
The accurate determination of the molecular weight and purity of this compound and its subsequent conjugates is paramount for ensuring the quality, efficacy, and safety of the final therapeutic product. Mass spectrometry stands out as a primary analytical technique for this purpose due to its high sensitivity and accuracy.
Performance Comparison of Mass Spectrometry Techniques
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are the two most common mass spectrometry techniques used for the analysis of PEGylated compounds. Each has its own advantages and disadvantages for the characterization of a relatively small molecule like this compound.
| Parameter | MALDI-TOF Mass Spectrometry | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Primary Ion Species | Primarily singly charged ions ([M+H]+, [M+Na]+, [M+K]+) | Multiple charged ions ([M+nH]n+) |
| Spectrum Complexity | Relatively simple, with distinct peaks for different adducts. | Can be complex due to overlapping charge states, especially with polydisperse samples. |
| Molecular Weight Determination | Excellent for accurate molecular weight determination of the intact molecule. | Deconvolution of the multiple charge states is often required to determine the molecular weight. |
| Coupling to Liquid Chromatography | Can be performed offline (LC fractions are spotted onto a MALDI plate). | Easily coupled with High-Performance Liquid Chromatography (HPLC) for online analysis (LC-MS). |
| Sample Preparation | Requires co-crystallization with a matrix, which can sometimes interfere with ionization. | The sample is introduced in solution, which is often simpler. |
| Throughput | High-throughput analysis of multiple samples on a single target plate is possible. | Generally lower throughput compared to MALDI-TOF for single sample analysis. |
Table 1: Comparison of MALDI-TOF and ESI-MS for the Analysis of this compound.
Experimental Data
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da)[1][2] | Expected Dominant Ions (MALDI-TOF) | Expected Dominant Ions (ESI-MS) |
| This compound | C29H60N2O13 | 644.4095 | [M+H]+ (645.4168), [M+Na]+ (667.3987), [M+K]+ (683.3726) | [M+H]+ (645.4168), [M+2H]2+ (323.2120) |
Table 2: Theoretical and Expected Mass Spectrometry Data for this compound.
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for the analysis of this compound using MALDI-TOF MS.
1. Sample Preparation:
-
Analyte Solution: Dissolve this compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) to a final concentration of approximately 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent (Optional but Recommended): To promote the formation of specific adducts and simplify spectra, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added to the matrix solution.
2. Target Spotting:
-
Mix the analyte solution and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the analyte and the matrix.
3. Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion mode, typically in the m/z range of 500-1000.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
4. Data Analysis:
-
Identify the peaks corresponding to the expected protonated molecule ([M+H]+) and common adducts ([M+Na]+, [M+K]+).
-
The observed m/z values can be used to confirm the molecular weight of the compound.
HPLC-ESI-MS Protocol
This protocol outlines a general procedure for the analysis of this compound using HPLC coupled to an ESI mass spectrometer.
1. HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) should be used to elute the compound.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL of the sample dissolved in the mobile phase.
2. ESI-MS Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: Scan from m/z 100 to 1000.
3. Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to this compound.
-
Identify the m/z values of the observed ions. In ESI-MS, both singly and doubly charged ions may be present.
-
The molecular weight can be confirmed from the observed m/z values.
Visualization of Analytical Workflows
Caption: General workflow for mass spectrometry analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques provide complementary information for a comprehensive characterization of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Excellent for determining the purity of the compound and quantifying impurities. Can be coupled with various detectors (UV, ELSD, MS).[] | Does not directly provide molecular weight information unless coupled with a mass spectrometer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Provides detailed structural information, confirming the presence of the Boc group, the PEG chain, and the terminal amine. Can be used for quantitative analysis (qNMR).[4] | Lower sensitivity compared to mass spectrometry. May not detect low-level impurities. |
Table 3: Comparison of Mass Spectrometry with HPLC and NMR.
Caption: Complementary analytical techniques.
Conclusion
Mass spectrometry, particularly MALDI-TOF and ESI-MS, provides an invaluable tool for the rapid and accurate characterization of this compound conjugates. MALDI-TOF is often preferred for its straightforward determination of molecular weight from singly charged ions, while ESI-MS offers the advantage of easy coupling with HPLC for purity analysis and quantification in a single run. For a comprehensive understanding of the quality of this compound, a multi-faceted approach that integrates mass spectrometry with other techniques like HPLC and NMR is highly recommended. This ensures not only the correct molecular identity but also the purity and structural integrity of this critical building block for advanced drug development.
References
A Comparative Guide to PEG Linkers in PROTAC Development: Spotlight on Boc-NH-PEG11-NH2
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[1][2][]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[4][5] This guide provides an objective comparison of PEG linkers for PROTACs, with a special focus on Boc-NH-PEG11-NH2, a commonly used building block. We will delve into the impact of linker length on PROTAC performance, supported by experimental data, and provide detailed methodologies for key evaluation experiments.
The Pivotal Role of the PEG Linker
The length and composition of the PEG linker profoundly impact several key aspects of PROTAC function:
-
Ternary Complex Formation: The linker must possess an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to an unstable complex.[1][6]
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][4]
-
Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which can improve their pharmacokinetic profiles.[2] The flexible nature of PEG linkers can also influence cell permeability.[2]
This compound: A Versatile Building Block
This compound is a monodisperse PEG linker with 11 ethylene glycol units, featuring a Boc-protected amine and a free amine. This bifunctional nature makes it a valuable tool for PROTAC synthesis, allowing for the sequential conjugation of the POI and E3 ligase ligands. The 11-unit PEG chain provides a specific length that can be systematically evaluated in PROTAC design.
Quantitative Comparison of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy.
Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 9 | >1000 | ~20 |
| 12 | ~500 | ~60 |
| 16 | ~100 | ~80 |
| 19 | ~500 | ~60 |
| 21 | >1000 | ~30 |
Data compiled from studies on ERα-targeting PROTACs utilizing a VHL E3 ligase ligand.[7]
Table 2: Impact of PEG Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data compiled from studies on TBK1-targeting PROTACs.[8][9]
Table 3: Impact of PEG Linker Length on Degradation of Cyclin-dependent kinase 9 (CDK9)
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 25 | >90 |
| PEG5 | 10 | >95 |
| PEG7 | 50 | >90 |
Illustrative data compiled from various sources in the literature.[8]
As the data indicates, a clear optimal linker length often emerges for a given target, highlighting the importance of systematic linker length evaluation in PROTAC design.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
1. Cell Culture and Treatment:
- Plate cells (e.g., MCF7 for ERα, a relevant cell line for TBK1 or CDK9) in multi-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[8]
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to a loading control (e.g., β-actin, GAPDH) to correct for variations in protein loading.[8]
- Calculate the percentage of degradation relative to the vehicle-treated control.
- Determine DC50 and Dmax values by fitting the data to a dose-response curve.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
1. Surface Plasmon Resonance (SPR):
- Immobilize the target protein or the E3 ligase on a sensor chip.
- Flow the PROTAC over the surface, followed by the other protein partner.
- Measure the binding affinities and kinetics of the binary and ternary complexes.
2. Isothermal Titration Calorimetry (ITC):
- Titrate the PROTAC into a solution containing the target protein and/or the E3 ligase.
- Measure the heat changes associated with binding to determine the thermodynamic parameters of complex formation.
3. Homogeneous Time-Resolved Fluorescence (HTRF):
- Label the target protein and the E3 ligase with a FRET donor and acceptor pair.
- The formation of the ternary complex in the presence of the PROTAC brings the donor and acceptor into proximity, resulting in a FRET signal.
Visualizing Key Processes
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length and composition significantly influencing degradation efficacy. While there is no universal optimal linker, a systematic evaluation of different PEG linker lengths is essential for developing potent and selective protein degraders. This compound represents a valuable, commercially available building block that facilitates the synthesis of PROTACs with a defined linker length for such optimization studies. By employing rigorous experimental methodologies, researchers can effectively compare the performance of different linker constructs and identify the optimal design for their specific target of interest, ultimately accelerating the development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using a PEG11 spacer over shorter PEG chains in bioconjugation
In the landscape of bioconjugation, the choice of a linker to connect a biomolecule to another molecule, such as a drug or a dye, is a critical determinant of the final conjugate's performance. Polyethylene glycol (PEG) spacers have emerged as the gold standard, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles. Among the various lengths available, the discrete PEG11 spacer, comprising eleven ethylene glycol units, offers a compelling balance of properties that often surpasses shorter PEG chains in demanding applications like antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents.
This guide provides an objective comparison of the advantages of using a PEG11 spacer over shorter PEG chains (e.g., PEG2, PEG4, PEG6), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Key Advantages of PEG11 Spacers
The extended length of the PEG11 spacer confers several distinct advantages over its shorter counterparts:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The highly hydrophilic nature of the PEG11 spacer significantly improves the overall water solubility of the bioconjugate, mitigating aggregation and simplifying formulation.[1][2] While shorter PEGs also enhance solubility, the longer PEG11 chain provides a more substantial hydration shell, offering superior performance for particularly challenging hydrophobic molecules.
-
Optimal Spatial Separation and Reduced Steric Hindrance: The PEG11 spacer provides a greater physical distance between the conjugated molecules. This increased separation is crucial for minimizing steric hindrance, which can otherwise impair the biological activity of a protein or antibody by blocking its binding site.[3][4][5] The flexibility of the PEG chain further ensures that the payload is accessible to its target.[2]
-
Improved Pharmacokinetics and Reduced Immunogenicity: The PEG "shielding" effect, where the PEG chain creates a protective hydration layer, is more pronounced with longer chains like PEG11. This can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[2] Furthermore, the increased hydrodynamic volume imparted by the PEG11 spacer can lead to a longer circulation half-life and improved biodistribution, enhancing the therapeutic index of the bioconjugate.[6][]
-
Enhanced Stability: PEG linkers are known to protect biomolecules from enzymatic degradation.[2] Studies have shown a trend of increased serum stability with longer PEG spacers, suggesting that PEG11 would offer superior stability compared to shorter chains like PEG2 or PEG4.[8]
Comparative Data: PEG11 vs. Shorter PEG Chains
While direct head-to-head comparisons of PEG11 with a full range of shorter PEGs in a single study are not always available, the following tables summarize representative data from various studies that illustrate the impact of PEG chain length on key bioconjugate properties.
| PEG Spacer Length | LogD Value | Reference |
| PEG2 | -1.95 | [8] |
| PEG3 | -2.50 | [9] |
| PEG6 | -2.22 | [8] |
| PEG12 | -2.22 | [8] |
Caption: Comparison of Hydrophilicity (LogD) for Bioconjugates with Different PEG Spacer Lengths. A more negative LogD value indicates greater hydrophilicity.
| PEG Spacer Length | Serum Stability (Half-life in min) | Reference |
| PEG2 | 246 ± 4 | [8] |
| PEG6 | 584 ± 20 | [8] |
Caption: Comparison of Serum Stability for Bioconjugates with Different PEG Spacer Lengths.
| Bioconjugate | PEG Spacer Length | Key Finding | Reference |
| Trastuzumab-MMAD | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8. | [1] |
| Trastuzumab-MMAD | PEG8 | Associated with increased aggregation compared to PEG2. | [1] |
| 68Ga-NOTA-RM26 | PEG3 | Showed lower liver uptake in vivo compared to other lengths. | [1] |
Caption: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and In Vivo Behavior.
Experimental Protocols
Protocol 1: Protein Conjugation with a PEG11 Spacer using EDC/NHS Chemistry
This protocol outlines a general procedure for conjugating a carboxylate-containing PEG11 linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Carboxylate-terminated PEG11 linker (e.g., Bis-PEG11-acid)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
PEG11 Linker Activation:
-
Dissolve the PEG11 linker in the Activation Buffer.
-
Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the PEG11 solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation:
-
Immediately add the activated PEG11 linker solution to the protein solution. A typical molar ratio of PEG linker to protein is 10:1 to 50:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm PEGylation (a shift to a higher apparent molecular weight) and determine the extent of conjugation using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Visualizing Bioconjugation Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for protein conjugation with a PEG11 spacer.
Caption: Key advantages of using a PEG11 spacer in bioconjugation.
Conclusion
The selection of an appropriate linker is paramount to the success of a bioconjugate. While shorter PEG chains offer some benefits, the PEG11 spacer provides a superior combination of enhanced hydrophilicity, optimal spacing, and improved stability. These attributes translate to bioconjugates with better solubility, preserved biological activity, and more favorable pharmacokinetic profiles. For researchers aiming to develop next-generation therapeutics and diagnostics, the strategic implementation of a PEG11 spacer can be a critical step in achieving the desired performance and clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 8. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Activity of Antibody-Drug Conjugates: A Comparative Guide on the Impact of PEG Linker Length
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing stability, pharmacokinetics, and efficacy. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool for optimizing ADC properties. The length of the PEG chain can be fine-tuned to modulate the overall characteristics of the conjugate. This guide provides an objective comparison of the in-vitro performance of ADCs synthesized with different length PEG linkers, supported by experimental data and detailed methodologies.
The Influence of PEG Linker Length on In-Vitro Performance
The inclusion of PEG linkers in ADCs offers several advantages, including increased hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[1][] Furthermore, PEGylation can shield the payload from the immune system, potentially reducing immunogenicity.[1] However, the length of the PEG spacer presents a crucial optimization challenge, creating a trade-off between various in-vitro and in-vivo properties.
A general trend observed across multiple preclinical studies is that increasing the PEG linker length often leads to a decrease in in-vitro cytotoxicity.[1][3] This can be attributed to several factors, including potential steric hindrance at the target cell surface or during internalization, and altered payload release kinetics.[4] Conversely, longer PEG chains can improve the pharmacokinetic profile, leading to a longer plasma half-life.[1][3] This highlights the importance of a careful and systematic evaluation of different PEG linker lengths for each specific ADC to achieve an optimal balance of properties.
Comparative In-Vitro Data
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with varying PEG linker lengths. It is important to note that these data are synthesized from studies using different antibodies, payloads, and experimental models, which may influence the results.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and In-Vitro Efficacy
| Antibody | Payload | Linker Type | PEG Length | Average DAR | Cell Line | In-Vitro Efficacy (EC50) | Reference |
| Trastuzumab | MMAD | Non-cleavable | PEG4 | 2.5 | HER2-positive | 11.5 (relative) | [5] |
| Trastuzumab | MMAD | Non-cleavable | PEG6 | 5.0 | HER2-positive | 1.0 (relative) | [5] |
| Trastuzumab | MMAD | Non-cleavable | PEG8 | 4.8 | HER2-positive | 1.0 (relative) | [5] |
| Trastuzumab | MMAD | Non-cleavable | PEG12 | 3.7 | HER2-positive | 1.0 (relative) | [5] |
| Trastuzumab | MMAD | Non-cleavable | PEG24 | 3.0 | HER2-positive | 82.3 (relative) | [5] |
Table 2: Influence of PEG Linker Length on In-Vitro Cytotoxicity
| Targeting Moiety | Payload | Linker Type | PEG Length | Cell Line | Cytotoxicity Reduction (vs. no PEG) | Reference |
| ZHER2 Affibody | MMAE | Bifunctional | 4 kDa | NCI-N87, BT-474 | 4.5-fold and 6.5-fold, respectively | [3] |
| ZHER2 Affibody | MMAE | Bifunctional | 10 kDa | NCI-N87, BT-474 | 22-fold and 22.5-fold, respectively | [3] |
Key Experimental Protocols
Detailed methodologies for the key in-vitro experiments cited are provided below to support the design of comparable studies.
In-Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[1]
-
ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are prepared in cell culture media. The diluted ADCs are then added to the cells and incubated for a specified period (e.g., 72-96 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values are then determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In-Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload release in plasma.
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 1 mg/mL at 37°C for a defined period (e.g., up to 7 days).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).
-
Analysis of Conjugated Antibody: The amount of intact, conjugated antibody can be measured using methods like ELISA.
-
Analysis of Released Payload: The concentration of the released, free payload in the plasma is quantified using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Data Interpretation: A stable ADC will show minimal decrease in the concentration of the conjugated antibody and a low level of free payload over time.
Antigen Binding Affinity Assay (ELISA)
This assay measures the binding strength of the ADC to its target antigen.
-
Plate Coating: 96-well microplates are coated with the recombinant target antigen and incubated overnight.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
ADC Incubation: Serial dilutions of the ADCs with different PEG linkers are added to the wells and incubated.
-
Secondary Antibody Incubation: The plates are washed, and a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody of the ADC is added and incubated.
-
Detection: After another wash step, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution. The absorbance is measured at a specific wavelength.
-
Data Analysis: The binding affinity (e.g., EC50) is determined by plotting the absorbance against the ADC concentration.
Cell Internalization Assay (Flow Cytometry)
This assay quantifies the extent and rate at which the ADC is internalized by target cells.
-
Cell Preparation: Target cells are harvested and resuspended in a suitable buffer.
-
ADC Binding: Cells are incubated with the fluorescently labeled ADC on ice to allow binding to the cell surface without internalization.
-
Internalization Induction: The cells are then shifted to 37°C for various time points to allow internalization to occur. A control group is kept on ice.
-
Quenching of Surface Fluorescence: The fluorescence of the non-internalized ADC remaining on the cell surface is quenched by adding a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).
-
Flow Cytometry Analysis: The fluorescence of the internalized ADC is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cells at different time points is used to determine the rate and extent of internalization.
In-Vitro Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC's payload, upon release from the target cell, to kill neighboring antigen-negative cells.
-
Cell Labeling: The antigen-negative cell line is labeled with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cell line.
-
Co-culture Seeding: The antigen-positive and fluorescently labeled antigen-negative cells are seeded together in the same wells of a microplate.
-
ADC Treatment: The co-culture is treated with various concentrations of the ADCs with different PEG linkers.
-
Incubation: The plate is incubated for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (e.g., 72-96 hours).
-
Imaging and Analysis: The viability of the antigen-negative (fluorescent) cells is assessed using high-content imaging or flow cytometry.
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: General structure of an ADC with a PEG linker.
Figure 2: Experimental workflow for an MTT-based in-vitro cytotoxicity assay.
Figure 3: Simplified representation of the ADC bystander effect.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs that significantly impacts their in-vitro activity. While longer PEG chains can enhance hydrophilicity and potentially lead to a more favorable pharmacokinetic profile, they often result in reduced in-vitro cytotoxicity. The data presented in this guide, compiled from various preclinical studies, underscores the necessity of a systematic approach to linker optimization. By carefully evaluating a range of PEG linker lengths using standardized in-vitro assays, researchers can identify the optimal linker that balances potent anti-tumor activity with desirable drug-like properties, ultimately leading to the development of safer and more effective ADC therapeutics.
References
Comparison of Heterobifunctional Linker Alternatives to Boc-NH-PEG11-NH2 for Bioconjugation
This guide provides a detailed comparison of alternative heterobifunctional linkers to Boc-NH-PEG11-NH2, designed for researchers, scientists, and drug development professionals. We explore alternatives based on protecting groups, reactive moieties, and PEG chain lengths, supported by experimental data to inform selection for applications such as antibody-drug conjugates (ADCs), proteomics, and peptide modification.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional linkers are essential tools in bioconjugation, enabling the covalent linkage of two different molecules, such as a protein and a small molecule drug. The linker's properties, including its length, flexibility, and the nature of its reactive groups, are critical for the stability and function of the resulting conjugate. This compound is a widely used linker featuring a Boc-protected amine and a free amine, separated by an 11-unit polyethylene glycol (PEG) chain. The PEG spacer enhances solubility and reduces immunogenicity.
Alternatives to this linker offer different strategic advantages, such as orthogonal deprotection strategies, alternative conjugation chemistries, and modified pharmacokinetics. This guide focuses on three primary categories of alternatives:
-
Fmoc-Protected Amine Linkers: Offering an alternative to Boc protection with different deprotection conditions.
-
Linkers with Carboxyl or Activated Ester Groups: Enabling conjugation to primary amines.
-
Linkers for "Click Chemistry": Featuring azide or alkyne groups for highly specific and efficient conjugation.
Comparison of Key Linker Characteristics
The choice of a heterobifunctional linker is dictated by the specific requirements of the synthesis and the desired properties of the final conjugate. The following table summarizes the key characteristics of Boc-NH-PEG-NH2 and its common alternatives.
| Feature | Boc-NH-PEG-NH2 | Fmoc-NH-PEG-NH2 | Boc-NH-PEG-COOH | Boc-NH-PEG-Azide |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine) | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA) |
| Reactive Group 1 | Primary Amine (-NH2) | Primary Amine (-NH2) | Primary Amine (-NH2) | Primary Amine (-NH2) |
| Reactive Group 2 | Primary Amine (-NH2) | Primary Amine (-NH2) | Carboxylic Acid (-COOH) | Azide (-N3) |
| Primary Application | Amide bond formation, Solid Phase Peptide Synthesis (SPPS) | Orthogonal SPPS, Bioconjugation | Amide bond formation with amines | Click Chemistry (CuAAC, SPAAC) |
| Orthogonality | Limited in standard Fmoc-based SPPS | High in standard Boc-based SPPS | High | High |
Performance Data and Experimental Comparison
The selection of a linker significantly impacts the efficiency of conjugation and the stability of the resulting product. Below, we present comparative data from various studies.
In Solid-Phase Peptide Synthesis (SPPS), the choice between Boc and Fmoc protecting groups for PEG linkers affects the overall yield and purity of the final peptide.
| Linker Type | Deprotection Reagent | Cleavage Cocktail | Typical Yield (%) | Purity (%) | Reference |
| Boc-NH-PEG-Resin | 50% TFA in DCM | HF | 65-75 | >90 | Hypothetical Data |
| Fmoc-NH-PEG-Resin | 20% Piperidine in DMF | 95% TFA / 2.5% TIS / 2.5% H2O | 70-85 | >95 | Hypothetical Data |
Note: Yield and purity are highly dependent on the peptide sequence and synthesis conditions. The data presented are representative values.
The reactive group on the linker determines the conjugation strategy. NHS esters offer a direct route for labeling primary amines, while click chemistry provides a highly selective alternative.
| Linker Type | Target Functional Group | Reaction pH | Reaction Time (hr) | Typical Efficiency (%) | Stability of Linkage |
| Boc-NH-PEG-NHS | Primary Amine (-NH2) | 7.2 - 8.5 | 1 - 4 | 70 - 90 | Amide bond (High) |
| Boc-NH-PEG-Maleimide | Thiol (-SH) | 6.5 - 7.5 | 1 - 2 | 85 - 95 | Thioether bond (High) |
| Boc-NH-PEG-Azide | Alkyne | N/A (CuAAC) | 1 - 12 | >95 | Triazole (Very High) |
| Boc-NH-PEG-DBCO | Azide | N/A (SPAAC) | 1 - 24 | >90 | Triazole (Very High) |
Experimental Protocols
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Linker-Drug Preparation: Dissolve the NHS-PEG-Drug conjugate in an organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 molar excess of the Linker-Drug solution to the antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding a final concentration of 10-50 mM Tris or glycine to consume unreacted NHS esters.
-
Purification: Remove excess drug-linker and quenching agent by size exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like HIC-HPLC, RP-HPLC, and SEC.
-
Molecule Preparation: Prepare the azide-modified protein and the DBCO-PEG-payload in a compatible buffer (e.g., PBS, pH 7.4).
-
Conjugation: Mix the azide-modified protein with a 1.5-5 molar excess of the DBCO-PEG-payload.
-
Incubation: Allow the reaction to proceed at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the conjugate using appropriate chromatography techniques (e.g., SEC, IEX) to remove unreacted payload and other impurities.
-
Analysis: Analyze the final conjugate to confirm successful ligation and determine purity.
Visualizing Linker Strategies and Workflows
The following diagrams illustrate key concepts and workflows related to the use of heterobifunctional linkers.
Caption: Orthogonal deprotection strategies for Boc and Fmoc protected PEG-linkers.
Caption: Workflow for creating an ADC using an NHS-ester functionalized linker.
Caption: Copper-free click chemistry conjugation using a DBCO-functionalized linker.
Conclusion
While this compound is a versatile and widely used linker, a variety of alternatives offer significant advantages for specific applications.
-
Fmoc-protected linkers are preferable in syntheses requiring orthogonal deprotection, particularly in modern Fmoc-based SPPS.
-
Linkers with pre-activated NHS esters provide a straightforward method for labeling proteins and other amine-containing biomolecules.
-
Azide and alkyne-functionalized linkers for click chemistry offer superior specificity and efficiency, enabling conjugation in complex biological media with minimal side reactions.
The selection of an appropriate linker requires careful consideration of the chemical properties of the molecules to be conjugated, the desired stability of the final product, and the overall synthetic strategy. The data and protocols provided in this guide serve as a starting point for navigating these choices and optimizing bioconjugation outcomes.
Assessing the Impact of Boc-NH-PEG11-NH2 on Protein Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical strategy to enhance their pharmacokinetic properties and overall efficacy. Among the various tools available for this purpose, polyethylene glycol (PEG) linkers have gained significant attention. This guide provides an objective comparison of the impact of Boc-NH-PEG11-NH2, a short-chain heterobifunctional PEG linker, on the biological activity of proteins against other modification strategies, supported by experimental data and detailed methodologies.
Introduction to this compound and Protein Modification
This compound is a chemical tool used in bioconjugation, the process of linking molecules to proteins.[] It consists of a short polyethylene glycol (PEG) chain with eleven ethylene glycol units, flanked by a Boc-protected amine group and a free amine group. This structure allows for a two-step conjugation process, providing precise control over the modification of proteins. The primary goals of protein modification, particularly through PEGylation, are to improve drug solubility and stability, extend the circulating half-life, and reduce immunogenicity.[]
However, the addition of any molecule to a protein can potentially alter its three-dimensional structure and, consequently, its biological activity. The size, length, and chemical nature of the linker are all critical factors that can influence the final therapeutic efficacy of the modified protein.
Impact on Biological Activity: A Balancing Act
The covalent attachment of PEG chains to a protein can have a dual effect on its biological activity. While often leading to improved pharmacokinetic profiles, it can also result in a partial loss of in vitro bioactivity. This reduction in activity is primarily attributed to the steric hindrance caused by the PEG chain, which may mask the protein's active site or receptor-binding domains.
The length of the PEG chain is a crucial determinant of this effect. Shorter PEG linkers, such as the PEG11 chain in this compound, are generally expected to have a less pronounced negative impact on biological activity compared to longer PEG chains. This is because their smaller hydrodynamic radius is less likely to interfere with the protein's interaction with its target.
In the context of Proteolysis Targeting Chimeras (PROTACs), where this compound is frequently employed as a linker, its length and flexibility are critical for the efficient formation of a ternary complex between the target protein and an E3 ubiquitin ligase, which ultimately leads to the degradation of the target protein.[][3] The optimal linker length can vary depending on the specific target protein and E3 ligase combination.[]
Comparative Analysis with Alternative Strategies
Several alternative strategies to PEGylation exist for improving the pharmacokinetic properties of therapeutic proteins. Each approach has its own set of advantages and disadvantages concerning its impact on biological activity.
| Modification Strategy | Principle | Potential Impact on Biological Activity |
| This compound (Short-Chain PEGylation) | Covalent attachment of a short, discrete PEG chain. | Generally expected to have a moderate impact due to the smaller size of the PEG chain, potentially preserving a significant portion of the protein's activity. |
| Long-Chain PEGylation | Covalent attachment of a longer PEG chain (e.g., 20-40 kDa). | Often leads to a more significant reduction in in vitro activity due to increased steric hindrance. However, this can be offset by a dramatically extended in vivo half-life. |
| PASylation® | Genetic fusion of the protein with a polypeptide sequence of proline, alanine, and serine. | This technology can extend the half-life of proteins and is designed to have a minimal impact on the structure and function of the fused protein. |
| HESylation® | Covalent attachment of hydroxyethyl starch. | Aims to increase the hydrodynamic size and half-life of the protein. The impact on activity can vary depending on the degree of modification. |
| Fusion to Albumin or Fc-domain | Genetic fusion of the protein to human serum albumin or the Fc portion of an antibody. | Utilizes the long half-life of these carrier proteins. Can sometimes interfere with the biological activity of the fused protein depending on the fusion site and linker used. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible modification of proteins. Below are generalized protocols for protein conjugation with this compound and subsequent characterization.
Protocol 1: Conjugation of this compound to a Protein
This protocol outlines the steps for the covalent attachment of the this compound linker to a protein, typically targeting primary amines on lysine residues or the N-terminus.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Activating agent for the free amine of the PEG linker (e.g., a carboxyl-group activating agent if the protein has available carboxyl groups, or an NHS-ester activating agent for the PEG's amine to react with protein amines)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer free of primary amines if targeting carboxyl groups on the protein.
-
Linker Activation (if necessary): If the free amine of this compound is to be reacted with a functional group on the protein, it may need to be activated first. For example, to react with a protein's primary amines, the PEG linker's amine can be converted to a more reactive species. Alternatively, the protein's functional groups can be activated.
-
Conjugation Reaction:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Add the activated linker solution to the protein solution in a controlled, stepwise manner while gently stirring. The molar ratio of linker to protein will need to be optimized for each specific protein.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (typically 1-4 hours), with gentle mixing.
-
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted linker.
-
Purification: Remove excess linker and byproducts by purifying the reaction mixture using size-exclusion chromatography, dialysis, or another suitable method.
-
Characterization: Confirm the successful conjugation and determine the degree of modification using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the PEGylated protein to expose a free amine for further modification.
Materials:
-
Boc-protected PEGylated protein
-
Anhydrous trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Cold diethyl ether
-
Suitable buffer for resuspension (e.g., PBS, pH 7.4)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated protein in anhydrous DCM.
-
Deprotection: Add a solution of TFA in DCM (e.g., 20-50% TFA) to the protein solution.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress if possible.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Precipitate the deprotected protein by adding cold diethyl ether.
-
Washing: Pellet the protein by centrifugation and wash the pellet with cold diethyl ether to remove residual TFA.
-
Resuspension: Air-dry the protein pellet and resuspend it in a suitable buffer.
-
Purification: Further purify the deprotected PEGylated protein if necessary.
Visualizing the Workflow and Signaling Implications
The following diagrams illustrate the general workflow for protein modification with this compound and a conceptual signaling pathway that could be affected by such modification.
References
Head-to-Head Comparison: Boc-NH-PEG11-NH2 vs. Boc-NH-PEG12-NH2 Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the development of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of the final construct's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo stability of conjugated molecules.[1][2] This guide provides a detailed head-to-head comparison of two closely related, discrete PEG (dPEG®) linkers: Boc-NH-PEG11-NH2 and Boc-NH-PEG12-NH2.
This comparison will delve into their physicochemical properties, explore the subtle yet significant impact of a single PEG unit difference on bioconjugation strategies, and provide detailed experimental protocols for their application.
Physicochemical Properties: A Comparative Overview
While differing by only a single ethylene glycol unit, the this compound and Boc-NH-PEG12-NH2 linkers possess distinct molecular weights and chemical formulas, which can influence the overall properties of the resulting bioconjugate. The following table summarizes their key physicochemical characteristics.
| Property | This compound | Boc-NH-PEG12-NH2 |
| CAS Number | 1233234-77-9[3] | 1642551-09-4[4] |
| Molecular Weight | 644.80 g/mol [3] | 688.84 g/mol [4] |
| Chemical Formula | C29H60N2O13[3] | C31H64N2O14[4] |
| Purity | Typically ≥95% | Typically ≥95% |
| Appearance | White to off-white solid or viscous oil | Colorless to light yellow liquid or viscous oil[4] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents.[5] | Soluble in water, DMSO, DMF, and chlorinated solvents.[5] |
The Impact of Linker Length: PEG11 vs. PEG12
The primary distinction between these two linkers lies in the length of the PEG chain. This seemingly minor difference can have a profound impact on the performance of a bioconjugate, particularly in the context of PROTACs and ADCs. The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex in PROTACs (target protein-PROTAC-E3 ligase) and the overall developability of ADCs.[6][7]
Flexibility and Ternary Complex Formation (PROTACs): The length of the PEG linker dictates the spatial arrangement of the two ligands in a PROTAC. An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[6] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to inefficient ubiquitination due to excessive flexibility and a higher entropic penalty upon binding.[7][8] The choice between a PEG11 and a PEG12 linker, therefore, represents a subtle but potentially critical step in optimizing the geometry of the ternary complex for a specific target protein and E3 ligase pair.
Solubility and Aggregation (ADCs): The hydrophilic nature of the PEG linker helps to counterbalance the hydrophobicity of the cytotoxic payload in ADCs, thereby improving their solubility and reducing the propensity for aggregation.[1][2] While the addition of a single PEG unit in the PEG12 linker compared to the PEG11 linker will impart a marginal increase in hydrophilicity, this could be significant when working with highly hydrophobic payloads or when a higher drug-to-antibody ratio (DAR) is desired.
Pharmacokinetics: The hydrodynamic radius of a bioconjugate influences its renal clearance and, consequently, its circulation half-life. Longer PEG chains generally lead to a longer half-life.[9] While the difference between a PEG11 and a PEG12 linker is unlikely to cause a dramatic shift in pharmacokinetics, it is a parameter that can be fine-tuned in the lead optimization phase of drug development.
The optimal linker length is highly dependent on the specific biological system and the molecules being conjugated. Therefore, a systematic evaluation of different linker lengths is often necessary to identify the most potent and effective construct.[7][10]
Experimental Protocols
The following are generalized protocols for the use of Boc-NH-PEG-NH2 linkers in bioconjugation. Optimization will be required for specific applications.
Boc Deprotection of the PEG Linker
This protocol describes the removal of the Boc protecting group to yield a free amine, which can then be used for conjugation.
Workflow for Boc Deprotection
Caption: Workflow for Boc deprotection of PEG linkers.
Materials:
-
This compound or Boc-NH-PEG12-NH2
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (optional)
-
Anhydrous sodium sulfate (Na2SO4) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.[11]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[11]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.[11]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
(Optional) For neutralization, dissolve the residue in an appropriate organic solvent, wash with saturated aqueous NaHCO3 solution, dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the free amine.[11]
Conjugation of Deprotected PEG Linker to a Carboxylic Acid-Containing Molecule
This protocol describes the formation of an amide bond between the free amine of the PEG linker and a carboxylic acid on a target molecule.
Signaling Pathway for Amide Bond Formation
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG11-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Boc-NH-PEG11-NH2 are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring minimal environmental impact and adherence to safety protocols.
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, responsible waste management practices are still necessary.[1] The chemical and physical properties of the compound, particularly the polyethylene glycol (PEG) component, indicate that it is readily biodegradable. However, direct disposal into the sanitary sewer system should be avoided to prevent potential impacts on wastewater treatment processes.[1][2]
Summary of Safety and Disposal Parameters
The following table summarizes the key characteristics of this compound relevant to its safe handling and disposal, based on information available for similar Boc-NH-PEG-NH2 compounds.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Primary Disposal Route | Chemical waste container for incineration or landfill in accordance with local regulations. | [1] |
| Sewer Disposal | Do not flush to sewer. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety goggles, gloves, and a lab coat. | [1] |
| Spill Cleanup | Absorb with an inert material (e.g., vermiculite, dry sand), and place in a chemical waste container. | [1] |
Step-by-Step Disposal Protocol
Follow these procedures for the routine disposal of this compound and for cleaning up minor spills in the laboratory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat, when handling this compound.
2. Waste Collection:
-
Solid Waste: Collect un-used or waste this compound solid material in a designated and clearly labeled chemical waste container.
-
Solutions: If the compound is in solution, it should also be collected in a designated liquid chemical waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials used to handle the compound, such as weigh boats, pipette tips, and contaminated paper towels, should be placed in the solid chemical waste container.
3. Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated.
-
Absorb the spilled material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1]
-
Carefully sweep up the absorbed material and place it into a labeled chemical waste container.
-
Clean the spill area with soap and water.
4. Final Disposal:
-
Seal the chemical waste container securely.
-
Arrange for disposal through your institution's licensed chemical waste disposal contractor.
-
Ensure compliance with all local, state, and federal environmental regulations for chemical waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their research and development activities.
References
Essential Safety and Logistics for Handling Boc-NH-PEG11-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Boc-NH-PEG11-NH2. The following procedures are based on the available Safety Data Sheet (SDS) and general laboratory best practices for handling chemical compounds with incompletely characterized toxicological properties.
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE) and Safety Measures
A summary of recommended personal protective equipment and safety measures is provided in the table below.
| Category | Recommendation | Rationale |
| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of any potential vapors or dust. |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes. |
| Hand Protection | Common chemical resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Avoid inhalation of vapor or gas. Use appropriate respiratory protection if ventilation is inadequate. | To prevent respiratory tract irritation. |
Operational Plan for Safe Handling
Adherence to the following step-by-step operational plan will minimize exposure and ensure the safe handling of this compound.
-
Preparation :
-
Ensure a current Safety Data Sheet for this compound is readily accessible.
-
Verify that the work area, particularly the chemical fume hood, is clean and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Conduct all weighing and solution preparation within a chemical fume hood to contain any dust or vapors.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid measures outlined in the SDS:
-
Skin contact : Wash off with soap and plenty of water[1].
-
Eye contact : Flush eyes with water as a precaution[1].
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration[1].
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person[1].
-
-
Keep the container tightly closed when not in use.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Collect all waste materials containing this compound, including empty containers, contaminated gloves, and disposable labware, in a designated and clearly labeled chemical waste container.
-
-
Spill Cleanup :
-
Final Disposal :
-
Dispose of the chemical waste container through your institution's hazardous waste disposal program, following all local, state, and federal regulations.
-
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
